molecular formula C9H10BrNO2 B572280 4-Bromo-2-methoxy-N-methylbenzamide CAS No. 1228957-03-6

4-Bromo-2-methoxy-N-methylbenzamide

Cat. No.: B572280
CAS No.: 1228957-03-6
M. Wt: 244.088
InChI Key: WSFZLAMDGLDHRO-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZLAMDGLDHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681824
Record name 4-Bromo-2-methoxy-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-03-6
Record name 4-Bromo-2-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228957-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-Bromo-2-methoxy-N-methylbenzamide

[1]

Executive Summary

4-Bromo-2-methoxy-N-methylbenzamide (CAS: 192436-83-2) is a specialized synthetic intermediate, functionally categorized as a Weinreb amide .[1] Unlike standard benzamides used directly as pharmacophores, this compound is primarily engineered as a stable acylating agent.[1] It serves as a pivotal building block in medicinal chemistry for the controlled synthesis of aryl ketones and aldehydes, particularly in the development of substituted benzamide antipsychotics (e.g., amisulpride analogs) and radioligands.[1]

This guide provides a rigorous technical breakdown of its molecular weight characteristics, synthetic protocols, and analytical validation standards.[1]

Part 1: Molecular Identity & Weight Analysis

The molecular weight of this compound is not a single static number in mass spectrometry due to the isotopic abundance of Bromine.[1][2] Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for identification).[1]

Table 1: Physicochemical Core Data
PropertyValueTechnical Context
Formula

-
Average MW 244.09 g/mol Used for molarity calculations and reagent weighing.[1]
Monoisotopic Mass 242.99 (

)
The primary peak observed in high-res MS.[1]
Isotopic Pattern 1:1 Doublet Distinctive equal-intensity peaks at

243 and 245.[1]
LogP (Calc) ~2.1Moderate lipophilicity; soluble in DCM, DMSO, MeOH.[1]
CAS Number 192436-83-2-
Mass Spectrometry Insight: The Bromine Signature

In LC-MS analysis, the presence of the bromine atom creates a signature "doublet" pattern.[1] Unlike chlorine (3:1 ratio), bromine isotopes


12
  • Target M+ Peak: ~244 (Average)[1]

  • Observed Spectra: You will see two peaks of equal height at 243.0 and 245.0 .[1]

  • Validation Check: If the M+2 peak is significantly lower than the M peak, your product has likely undergone debromination or contamination.[1]

Part 2: Synthetic Methodology (Weinreb Amide Formation)

The synthesis of 4-Bromo-2-methoxy-N-methylbenzamide typically proceeds via the amidation of 4-bromo-2-methoxybenzoic acid .[1] Direct reaction with methylamine is possible, but to generate the N-methoxy-N-methyl species (Weinreb), N,O-dimethylhydroxylamine hydrochloride is required.[1]

Protocol: Amide Coupling via Acid Chloride

Objective: Synthesis of 4-Bromo-N-methoxy-N-methylbenzamide.

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (2 drops).[1]

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent to yield the crude acid chloride (ensure removal of excess oxalyl chloride).

  • Coupling: Redissolve residue in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and sat.[1] NaHCO3 (to remove unreacted acid).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol: Coupling Agent Method (HATU/EDC)

Recommended for small-scale discovery chemistry to avoid moisture sensitivity.[1]

  • Reagents: Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq), N,O-dimethylhydroxylamine HCl (1.1 eq) in DMF.

  • Conditions: Stir at RT for 16h.

  • Note: The ortho-methoxy group can induce steric hindrance; ensure adequate stirring time.[1]

Workflow Visualization

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisWorkflowSM4-Bromo-2-methoxybenzoic Acid(MW: 231.04)ActActivation(SOCl2 or HATU)SM->ActIntReactive Intermediate(Acid Chloride or Active Ester)Act->IntProduct4-Bromo-2-methoxy-N-methylbenzamide(MW: 244.09)Int->Product+ ReagentReagentN,O-Dimethylhydroxylamine(Weinreb Amine)Reagent->ProductCoupling

Caption: Step-wise conversion of the benzoic acid precursor to the target Weinreb amide.

Part 3: Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the compound before using it in downstream assays, compare your data against these diagnostic markers.

1H NMR Diagnostics (CDCl3, 400 MHz)

The structure contains distinct methyl groups that serve as integration standards.[1]

MoietyShift (

ppm)
MultiplicityIntegrationDiagnostic Value
Ar-H (C3) ~7.0 - 7.2Doublet/Multiplet1HOrtho to Br, Meta to Amide.
Ar-H (C5) ~7.1 - 7.3Doublet of Doublets1HCoupling with C6 and C3.[1]
Ar-H (C6) ~7.4 - 7.6Doublet1HOrtho to Amide (Deshielded).[1]
-OCH3 (Ether) 3.85 - 3.90 Singlet3HConfirms ortho-methoxy integrity.[1]
-N-OCH3 3.50 - 3.60 Singlet3HKey Weinreb Marker : Broad singlet due to rotation.[1]
-N-CH3 3.30 - 3.40 Singlet3HKey Weinreb Marker : Distinct from ether methyl.[1]

Validation Rule: If you see a loss of the N-OMe or N-Me peaks, or if they collapse into a single broad peak integrating to <6H, the amide bond may have hydrolyzed or failed to form.[1]

LC-MS Purity Check
  • Method: Reverse Phase C18, Water/Acetonitrile (+0.1% Formic Acid).[1]

  • Retention Time: Expect elution later than the benzoic acid precursor due to capping of the polar carboxylic acid.[1]

  • Acceptance Criteria: Purity >95% by UV (254 nm).

Part 4: Functional Utility in Drug Discovery

Why synthesize this specific amide? It is a "gateway" molecule.[1] The Weinreb functionality allows for the precise installation of ketones without over-addition to tertiary alcohols, a common pitfall with standard esters or acid chlorides.[1]

Reaction: Controlled Ketone Synthesis

When reacted with Grignard reagents (R-MgBr) or Organolithiums (R-Li), the metal coordinates between the carbonyl oxygen and the methoxy nitrogen, forming a stable 5-membered chelate intermediate.[1] This intermediate resists further nucleophilic attack until acidic quench.[1]

WeinrebMechanismWeinrebWeinreb Amide(4-Bromo-2-methoxy...)ChelateStable TetrahedralIntermediate (Chelated)Weinreb->Chelate+ GrignardKetoneAryl Ketone Product(Target Scaffold)Chelate->Ketone+ QuenchGrignardNucleophile(R-MgBr)Grignard->ChelateQuenchAcid Hydrolysis(H3O+)Quench->Ketone

Caption: Mechanism of Weinreb ketone synthesis via stable chelation, preventing over-alkylation.[1]

Applications
  • Fragment-Based Drug Design (FBDD): The bromine atom provides a handle for Suzuki-Miyaura coupling after the ketone is installed, allowing modular growth of the molecule.[1]

  • Radiochemistry: Precursor for

    
     labeling (via methylation) or halogen exchange for radioligand binding assays.[1]
    

References

  • PubChem. "4-Bromo-N-methoxy-N-methylbenzamide Compound Summary."[1] National Library of Medicine.[1] [Link][1]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] [Link][1]

  • Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects (Bromine)." [Link]

physical and chemical properties of 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Physicochemical Profile and Synthetic Utility of 4-Bromo-2-methoxy-N-methylbenzamide

Abstract This technical guide provides a comprehensive analysis of 4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6), a critical halogenated benzamide scaffold used in medicinal chemistry. It details the compound's physicochemical properties, validated synthetic protocols, and reactivity profiles, specifically highlighting its utility as an electrophile in palladium-catalyzed cross-coupling reactions. The guide is designed for researchers requiring precise data on handling, synthesis, and downstream functionalization of this intermediate.

Physicochemical Profile

4-Bromo-2-methoxy-N-methylbenzamide is a functionalized aryl halide characterized by an electron-donating methoxy group ortho to the amide and a bromine atom para to the amide. This substitution pattern modulates the electronic density of the aromatic ring, influencing both the lability of the C-Br bond in oxidative addition steps and the solubility profile of the molecule.

Table 1: Key Physicochemical Constants

PropertyValue / DescriptionSource/Validation
CAS Number 1228957-03-6[1, 2]
IUPAC Name 4-Bromo-2-methoxy-N-methylbenzamide[1]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [1, 3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low water solubilityExperimental Observation
LogP (Predicted) ~2.08 - 2.1[4]
TPSA 38.33 Ų[4]
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 2 (Amide Carbonyl, Methoxy Oxygen)Structural Analysis

Synthetic Methodology

The synthesis of 4-Bromo-2-methoxy-N-methylbenzamide is most reliably achieved via the amidation of 4-bromo-2-methoxybenzoic acid. Two primary pathways are recommended depending on scale and available reagents: (A) Acid Chloride Activation and (B) Carbodiimide Coupling.

Protocol A: Carbodiimide-Mediated Coupling (Recommended for <10g scale)

This method avoids the generation of corrosive HCl gas and is suitable for parallel synthesis.

Reagents:

  • Starting Material: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5)[1]

  • Amine Source: Methylamine (2.0 M in THF or MeOH)

  • Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU

  • Additive: HOBt (Hydroxybenzotriazole) to suppress racemization (if applicable) and improve yield.

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

  • Amidation: Add Methylamine (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted amine/EDCI), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Acid Chloride Method (Scalable >10g)
  • Reflux 4-bromo-2-methoxybenzoic acid in SOCl₂ (Thionyl chloride) with a catalytic drop of DMF for 2 hours.

  • Concentrate in vacuo to remove excess SOCl₂.

  • Redissolve the crude acid chloride in DCM and cool to 0°C.

  • Add excess aqueous methylamine (40%) or methylamine/THF rapidly.

  • Precipitate the product or extract with DCM.

Visualized Synthetic & Reactivity Pathways

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergence into biaryl systems via Suzuki coupling, a primary application in drug discovery (e.g., androgen receptor antagonists).

SynthesisPathways Start 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) Product 4-Bromo-2-methoxy- N-methylbenzamide (CAS 1228957-03-6) Start->Product Amidation (DMF, RT, 16h) Reagents Methylamine (MeNH2) EDCI / HOBt / DIPEA Reagents->Product Biaryl Biaryl Product (Drug Scaffold) Product->Biaryl Pd-Catalyzed Cross-Coupling Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Suzuki->Biaryl

Figure 1: Synthetic route from benzoic acid precursor and downstream diversification via Suzuki coupling.[1][3][4]

Chemical Reactivity & Applications[3][8][9]

Electrophilic Potential (C-Br Bond)

The bromine atom at the C4 position is highly activated for oxidative addition by Palladium(0) species due to the electron-withdrawing nature of the amide group (via induction) and the resonance stabilization of the intermediate.

  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl boronic acids to form biaryl systems. The ortho-methoxy group exerts a steric influence that may require slightly elevated temperatures (80-100°C) or specialized ligands (e.g., SPhos, XPhos) for hindered substrates.

  • Buchwald-Hartwig Amination: The scaffold serves as an excellent substrate for C-N bond formation, allowing the introduction of amines at the 4-position.

Ortho-Methoxy Effect

The 2-methoxy substituent serves two critical roles:

  • Conformational Lock: It restricts the rotation of the amide bond via intramolecular hydrogen bonding (if N-H is available) or steric repulsion, often improving the binding affinity of the final drug molecule to protein targets (e.g., GPCRs, Nuclear Receptors).

  • Metabolic Stability: The methoxy group blocks potential metabolic oxidation at the ortho position.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Nitrogen or Argon) to prevent slow hydrolysis or discoloration.

References

  • BLD Pharm . (n.d.). 4-Bromo-2-methoxy-N-methylbenzamide Product Page. Retrieved from

  • ChemicalBook . (2025).[7] 4-Bromo-2-methoxy-N-methylbenzamide CAS 1228957-03-6.[8][9][10][11][12][13] Retrieved from

  • AiFChem . (n.d.). Product Detail: 4-Bromo-2-methoxy-N-methylbenzamide. Retrieved from

  • ChemScene . (n.d.). Calculated Properties for Benzamide Analogs. Retrieved from

  • PubChem . (2025). Compound Summary: 4-Bromo-2-methoxybenzoic acid (Precursor). Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an internal whitepaper for a drug discovery or process chemistry team. It prioritizes actionable protocols and mechanistic understanding over generic descriptions.

Executive Summary & Molecular Identity

4-Bromo-2-methoxy-N-methylbenzamide is a substituted benzamide frequently utilized as a pharmacophore scaffold in the development of dopamine D2/D3 receptor antagonists (e.g., radiotracers similar to raclopride or FLB 457) and kinase inhibitors.

Its physicochemical behavior is dominated by the ortho-methoxy effect , where the 2-position methoxy group exerts both steric protection on the amide bond and influences crystal lattice energy through intramolecular hydrogen bonding. This guide provides the standard operating procedures (SOPs) for characterizing its solubility and stability, grounded in ICH Q1A (R2) guidelines.

Structural Parameters
ParameterDetail
Systematic Name 4-Bromo-2-methoxy-N-methylbenzamide
Structural Class Secondary Benzamide
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Key Functional Groups Aryl Bromide (Lipophilic, reactive handle), Ortho-Methoxy (Steric/Electronic modulator), Secondary Amide (H-bond donor/acceptor)
Predicted LogP ~2.1 – 2.5 (Lipophilic)
pKa (Calculated) ~14 (Amide NH); Neutral in physiological pH

Solubility Profile & Determination Protocol

Theoretical Solubility Landscape

Unlike primary benzamides, the N-methyl group reduces the hydrogen bond donor capacity of the molecule, lowering the crystal lattice energy slightly but increasing lipophilicity.

  • Water: Predicted to be Low (< 0.1 mg/mL). The hydrophobic bromine and aromatic core dominate the solvation enthalpy.

  • Polar Aprotic Solvents (DMSO, DMF): Predicted to be High (> 50 mg/mL). Recommended for stock solution preparation.

  • Alcohols (Methanol, Ethanol): Moderate to High.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Standard: OECD Guideline 105

Objective: Determine equilibrium solubility in aqueous buffers (pH 1.2, 6.8, 7.4) and biorelevant media.[1]

Workflow Diagram:

SolubilityWorkflow Start Excess Solid Addition (>5 mg/mL target) Equilibrate Agitation (24-48h @ 25°C) Start->Equilibrate Filter Filtration/Centrifugation (0.22 µm PVDF) Equilibrate->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV/MS Quantification Dilute->Analyze Analyze->Start If saturated not reached

Figure 1: Standard workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Weigh 5–10 mg of 4-Bromo-2-methoxy-N-methylbenzamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).

  • Equilibration: Cap tightly and place on an orbital shaker (500 rpm) at 25°C ± 0.5°C for 24 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter (pre-saturated).

    • Note: Avoid Nylon filters as benzamides may adsorb to the membrane.

  • Quantification: Dilute the supernatant with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm). Calculate concentration against a 5-point calibration curve prepared in DMSO.

Stability Assessment & Degradation Pathways

Mechanistic Stability Analysis

The 2-methoxy group provides significant stability against hydrolysis compared to unsubstituted benzamides.

  • Steric Shielding: The methoxy group creates a physical barrier, hindering the nucleophilic attack of water/hydroxide on the carbonyl carbon.

  • Electronic Effect: The resonance donation of the methoxy oxygen increases electron density on the ring, slightly reducing the electrophilicity of the carbonyl carbon.

However, under forced degradation (stress) conditions, the molecule will eventually succumb to amide hydrolysis.

Degradation Pathway Diagram

DegradationPathway Compound 4-Bromo-2-methoxy-N-methylbenzamide (Parent) Intermed Tetrahedral Intermediate (Transient) Compound->Intermed + H2O / H+ or OH- Acid 4-Bromo-2-methoxybenzoic Acid (Major Degradant) Intermed->Acid Amine Methylamine (Volatile Byproduct) Intermed->Amine

Figure 2: Hydrolytic degradation pathway yielding the benzoic acid derivative.

Forced Degradation Protocol (Stress Testing)

Standard: ICH Q1A (R2)

This protocol validates the "stability-indicating" nature of your analytical method.

Stress ConditionReagent/ConditionDurationExpected Outcome
Acid Hydrolysis 1N HCl, 60°C4–24 HoursModerate Degradation. Formation of 4-bromo-2-methoxybenzoic acid.
Base Hydrolysis 1N NaOH, 60°C2–8 HoursHigh Degradation. Amides are generally more susceptible to base than acid.
Oxidation 3% H₂O₂, RT24 HoursStable. The core is electron-rich but lacks easily oxidizable sites (unlike thioethers).
Thermal 80°C (Solid State)7 DaysStable. High melting point crystalline solids usually resist thermal degradation.
Photostability UV/Vis (1.2M lux hours)--Caution. Aryl bromides can undergo debromination (radical mechanism) under intense UV.

Analytical Method (HPLC) for Stability:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic degradant (Carboxylic acid) will elute earlier (lower retention time) than the lipophilic parent amide.

Handling & Storage Recommendations

Based on the physicochemical profile, the following storage conditions are mandated to maintain compound integrity >99% purity over 12 months.

  • Solid State:

    • Store in amber glass vials (protection from UV-induced debromination).

    • Temperature: 2–8°C (Refrigerated) is preferred, though stable at RT.

    • Desiccant is recommended to prevent moisture sorption, which can induce hydrolysis over long periods.

  • Solution State (DMSO Stocks):

    • Stable at -20°C for >6 months.

    • Avoid repeated freeze-thaw cycles which can precipitate the compound due to moisture ingress.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency, 2003.

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, 1995.

  • ChemicalBook. 4-Bromo-2-fluoro-N-methylbenzamide (Analogous Structure Data). Accessed Jan 2026.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10999252 (Weinreb Analog). Accessed Jan 2026.

Sources

Aryl Boronic Acids: Mechanistic Control and Iterative Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Note: In the absence of a specified molecule in the provided prompt, this guide focuses on Aryl Boronic Acids (ABAs) . ABAs represent the quintessential chemical intermediate in modern pharmaceutical synthesis, underpinning over 40% of C–C bond formation reactions in medicinal chemistry.

This technical guide addresses the core paradox of Aryl Boronic Acids: the very feature that makes them reactive (Lewis acidity) also renders them unstable. We move beyond standard "add base and heat" instructions to explore the speciation-dependent kinetics of transmetallation versus protodeboronation. This guide provides drug development professionals with the mechanistic insight to suppress side reactions, utilize MIDA-protected building blocks for iterative synthesis, and transition to green solvent systems compliant with ICH Q3C guidelines.

Part 1: Mechanistic Foundations – The Stability-Reactivity Paradox

The success of a Suzuki-Miyaura coupling depends on managing the coordination state of the boron atom. In solution, an aryl boronic acid does not exist as a single species; it exists in a dynamic equilibrium that dictates its fate.

Boron Speciation and Reactivity

The boron atom in a neutral boronic acid (


) is 

hybridized and Lewis acidic (electron-deficient).
  • The Boroxine Sink: In anhydrous non-polar solvents, ABAs dehydrate to form boroxines (cyclic trimers). These are kinetically dormant in cross-coupling until hydrolyzed.

  • The Boronate Anion (

    
    ):  Upon addition of a base (e.g., 
    
    
    
    ,
    
    
    ), the boron atom accepts a hydroxide/alkoxide to become
    
    
    hybridized (tetrahedral).
    • Crucial Insight: The

      
       boronate is the active species for transmetallation to Palladium (the "Boronate Pathway"). However, it is also the species most susceptible to protodeboronation (decomposition).
      
The "Boronate" vs. "Oxo-Palladium" Debate

Historically, two pathways were proposed for the transmetallation step. Recent kinetic studies confirm that in standard aqueous-basic conditions, the Boronate Pathway dominates. The base reacts with the Boron first, not the Palladium. This dictates that base strength and concentration must be tuned to generate enough boronate for catalysis without saturating the system to trigger decomposition.

BoronSpeciation Boroxine Boroxine (Trimer) (Dormant / Anhydrous) Acid Neutral Boronic Acid (Ar-B(OH)2) Lewis Acidic Boroxine->Acid + H2O Boronate Boronate Anion (Ar-B(OH)3)- Active Transmetallation Species Acid->Boronate + Base (OH-) Coupling Transmetallation (Productive Path) Boronate->Coupling + Pd-Complex Decomp Protodeboronation (Destructive Path) Boronate->Decomp Hydrolysis/H+ Pd LnP-Ar-X (Oxidative Addition Complex) Pd->Coupling

Figure 1: The central equilibrium of Boronic Acids. The active Boronate species drives both synthesis and decomposition.

Part 2: Protodeboronation – The Silent Yield Killer

Protodeboronation (the replacement of the


 group with a proton) is the primary cause of yield loss, particularly with electron-deficient heterocycles (e.g., 2-pyridine boronic acid) or ortho-substituted arenes.
Mechanism: Concerted Ipso-Protonation

Contrary to older


 models, recent isotope labeling studies (Cox et al., JACS 2017) reveal that base-catalyzed protodeboronation proceeds via a concerted mechanism involving the boronate anion.
  • Base attacks boron

    
     Boronate anion formed.
    
  • Water (or a proton source) coordinates to the ipso-carbon while the C-B bond breaks.

  • Result: The aryl ring is protonated, and boric acid is released.

Diagnostic Tip: If your LCMS shows the mass of the de-boronated arene (


) increasing over time while the starting material consumes, you are suffering from base-catalyzed protodeboronation.
Mitigation Strategies
  • Slow Addition: Syringe pump addition of the boronic acid keeps the instantaneous concentration of the unstable boronate anion low relative to the catalyst.

  • Anhydrous Conditions: Switch to anhydrous bases like

    
     or 
    
    
    
    in dry solvents (dioxane/toluene) to minimize the proton source (water), though some trace water is often needed for the catalytic cycle.
  • MIDA Protection: See Section 3.

Part 3: MIDA Boronates – Enabling Iterative Synthesis

To overcome the instability of free boronic acids, the Burke Lab developed N-methyliminodiacetic acid (MIDA) boronates. These are


 hybridized, air-stable solids where the boron's p-orbital is occupied by the nitrogen lone pair of the ligand.
The "Catch-and-Release" System

MIDA boronates are chemically inert to cross-coupling conditions. They must be hydrolyzed ("released") to the active boronic acid in situ or in a separate step using mild aqueous base. This property allows for Iterative Cross-Coupling (ICC) :

  • Coupling 1: A haloboronic acid couples with a MIDA-boronate. The MIDA group survives.

  • Deprotection: The MIDA group is hydrolyzed to reveal a new boronic acid.

  • Coupling 2: The new acid couples with the next halide.

MIDA_Workflow Start MIDA-Protected Boronate (Inert / Silica Stable) Deprotection Hydrolysis Step (aq. NaOH or NaHCO3) Start->Deprotection Release Active Free Boronic Acid (Reactive) Deprotection->Active Coupling Suzuki Coupling (Pd Catalyst + Halide) Active->Coupling Cycle Next Iteration Coupling->Cycle Product contains new handle

Figure 2: The MIDA boronate deprotection workflow allows for the synthesis of complex small molecules via sequential assembly.

Part 4: Green Solvent Selection Guide

Modern pharmaceutical synthesis demands adherence to Green Chemistry principles. Traditional solvents like DMF, NMP, and 1,4-Dioxane are facing severe regulatory restrictions (REACH, EPA) due to reprotoxicity.

Recommended Replacements for Suzuki Couplings:

Traditional SolventGreen ReplacementRationale
Dichloromethane (DCM) 2-MeTHF 2-Methyltetrahydrofuran is derived from corncobs, has higher boiling point (80°C), and separates easily from water.
DMF / NMP CpOMe (CPME) Cyclopentyl methyl ether has low peroxide formation, high stability to base, and low water solubility (easy workup).
1,4-Dioxane t-Amyl Alcohol tert-Amyl alcohol solubilizes both organic substrates and inorganic bases efficiently at high temperatures.
THF Isopropyl Acetate Good general solvent, though ester hydrolysis can occur with strong bases/high heat.

Part 5: Validated Experimental Protocol

Robust Suzuki-Miyaura Coupling of Heterocycles

Objective: Coupling of an electron-deficient chloropyridine with a phenylboronic acid. Rationale: Uses a pre-formed Pd(II) precatalyst to ensure rapid initiation and 2-MeTHF as a green solvent.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv, 2 mol%)

    • Why: Pre-formed precatalyst generates the active Pd(0)-L species immediately upon base contact, avoiding the induction period where boronic acid decomposition often occurs.

  • Base:

    
     (2.0 equiv, 0.5 M in water)
    
  • Solvent: 2-MeTHF (0.2 M concentration relative to halide)

Step-by-Step Protocol:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl chloride, boronic acid, and XPhos Pd G2 catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen poisons the active Pd(0) species).

  • Solvent Addition: Add degassed 2-MeTHF via syringe. Stir to dissolve solids.

  • Base Addition: Add the degassed aqueous

    
     solution.
    
    • Note: The biphasic system requires vigorous stirring (>800 rpm) to maximize the interfacial surface area for transmetallation.

  • Reaction: Heat the block to 60°C. Monitor by LCMS at 1 hour.

    • Self-Validation: Check for the disappearance of the chloride. If the chloride remains but the boronic acid is gone, you have suffered protodeboronation. Add more boronic acid in a second portion.

  • Workup: Cool to room temperature. Separate the organic layer. Wash the aqueous layer once with 2-MeTHF. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

Sources

The Brominated Scaffold: A Technical Guide to Synthetic & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the pivotal role of brominated aromatic compounds in modern drug discovery and materials science. Unlike their chlorinated (too inert) or iodinated (too labile) counterparts, aryl bromides occupy a "Goldilocks" zone of reactivity. This guide explores the physicochemical causality behind this utility—specifically the sigma-hole phenomenon and C-Br bond energetics —and provides validated protocols for their synthesis and application in palladium-catalyzed cross-couplings.

Part 1: The C-Br Bond – Electronic & Steric Architectures

The utility of aryl bromides is dictated by the unique nature of the Carbon-Bromine bond. To deploy these compounds effectively, one must understand two core concepts: Bond Dissociation Energy (BDE) and Halogen Bonding (XB) .

Bond Dissociation Energy: The Reactivity "Sweet Spot"

In transition metal catalysis, the rate-determining step (RDS) for many cross-couplings (e.g., Suzuki-Miyaura) is the oxidative addition of the aryl halide to the metal center.

  • Aryl Chlorides: High BDE makes oxidative addition kinetically sluggish, often requiring specialized, bulky phosphine ligands.

  • Aryl Iodides: Low BDE allows rapid reaction but leads to instability during storage and purification.

  • Aryl Bromides: Offer the optimal balance—stable enough for benchtop handling yet reactive enough for facile oxidative addition with standard catalysts [1].

Table 1: Comparative Bond Dissociation Energies (298 K)

Bond Type Bond Energy (kJ/mol) Synthetic Implication
C-F ~485 Metabolically stable; inert to Pd(0) oxidative addition.
C-Cl ~339 Requires activated substrates or specialized ligands.
C-Br ~285 Ideal balance for oxidative addition and stability.
C-I ~213 Highly reactive; prone to photolytic degradation.

Data Source: Derived from standard covalent bond energy tables [2].

The Sigma Hole & Halogen Bonding

Contrary to the view of halogens as purely electron-withdrawing via induction, bromine exhibits an anisotropic charge distribution known as the sigma hole (


-hole).[1] This is a region of positive electrostatic potential on the extension of the C-Br bond, allowing the bromine to act as a Lewis acid (electrophile) interacting with Lewis bases (nucleophiles like backbone carbonyls in proteins) [3].

Figure 1: The Sigma Hole Interaction Mechanism

SigmaHole Substrate Aryl Ring (Electron Withdrawing) Bromine Bromine Atom (Polarizable) Substrate->Bromine Covalent Bond SigmaHole σ-Hole (+) (Electropositive Cap) Bromine->SigmaHole Anisotropic Distribution Nucleophile Biological Target (Lone Pair Donor) SigmaHole->Nucleophile Halogen Bond (Directional Interaction)

Caption: Schematic of Halogen Bonding (XB). The electron-deficient sigma hole on Bromine interacts directionally with a nucleophilic biological target.

Part 2: Synthetic Utility – The Gateway to Complexity

The primary application of brominated aromatics in research is as a precursor for Carbon-Carbon bond formation. The Suzuki-Miyaura Cross-Coupling is the industry standard, where the aryl bromide serves as the electrophile.

Mechanism of Action

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] For aryl bromides, the oxidative addition is facile. The critical variable often becomes the transmetallation step, which requires an activated boronate species (usually achieved via base hydrolysis) [4].

Figure 2: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) PdII_Ox Ar-Pd(II)-Br (Oxidative Complex) Pd0->PdII_Ox + Ar-Br OxAdd Oxidative Addition PdII_DiAr Ar-Pd(II)-Ar' (Di-aryl Complex) PdII_Ox->PdII_DiAr + Ar'-B(OH)3 + Base TransMet Transmetallation (Base Activated) PdII_DiAr->Pd0 - Ar-Ar' (Product) RedElim Reductive Elimination

Caption: The Pd(0)/Pd(II) cycle. Oxidative addition of Ar-Br is followed by base-mediated transmetallation and reductive elimination.

Part 3: Advanced Experimental Protocols

Protocol A: Regioselective Bromination (Wohl-Ziegler)

Objective: Selective bromination of a benzylic position without electrophilic substitution on the ring. Reagent: N-Bromosuccinimide (NBS).[3][4][5] Mechanism: Radical chain reaction. NBS maintains a consistently low concentration of molecular


, which favors radical substitution over ionic addition or electrophilic substitution [5].

Workflow:

  • Setup: In a flame-dried round-bottom flask, dissolve substrate (1.0 equiv) in anhydrous

    
     or Trifluorotoluene (greener alternative).
    
  • Reagents: Add NBS (1.05 equiv) and radical initiator AIBN (0.05 equiv).

  • Reaction: Reflux system.[3] Critical Step: The reaction is driven by the formation of succinimide, which is insoluble in

    
     and floats to the top. Completion is indicated when all heavy NBS (bottom) converts to light succinimide (top).
    
  • Purification: Filter off succinimide. Wash filtrate with water to remove residual succinimide. Dry (

    
    ) and concentrate.
    
Protocol B: Standard Suzuki-Miyaura Coupling

Objective: Coupling an Aryl Bromide with a Boronic Acid.[6] System:


 / 

/ Dioxane:Water.

Workflow:

  • Degassing (Crucial): Oxygen poisons Pd(0) catalysts. Sparge 1,4-dioxane and water with nitrogen for 15 minutes before adding reagents.

  • Assembly: To a microwave vial, add:

    • Aryl Bromide (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • 
       (0.03 equiv) - Chosen for resistance to air/moisture compared to 
      
      
      
      .
    • 
       (3.0 equiv)
      
  • Solvent: Add degassed Dioxane:Water (4:1 ratio, 0.2 M concentration).

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Validation: Monitor by LC-MS. Aryl bromides typically show full conversion; if stalled, add 0.01 equiv additional catalyst.

Decision Matrix: Choosing the Right Bromination Route

Selecting the correct bromination method is critical to avoid side reactions.

Figure 3: Bromination Strategy Decision Tree

BrominationTree Start Target Substrate Type Is the target site Aromatic or Aliphatic? Start->Type Aliphatic Aliphatic/Benzylic Type->Aliphatic Aliphatic Aromatic Aromatic Ring Type->Aromatic Aromatic Radical Is there a double bond or aromatic ring nearby? Aliphatic->Radical Wohl Use NBS + AIBN (Wohl-Ziegler) Radical->Wohl Yes (Allylic/Benzylic) Hell Use Br2 + PBr3 (Hell-Volhard-Zelinsky) Radical->Hell No (Alpha-Carbonyl) Elec Electron Density? Aromatic->Elec Rich Electron Rich (Phenols/Anilines) Elec->Rich Poor Electron Poor (Nitro/Ester) Elec->Poor NBS_Polar Use NBS in DMF (High Regioselectivity) Rich->NBS_Polar Lewis Use Br2 + FeBr3 (Lewis Acid Catalysis) Poor->Lewis

Caption: Decision matrix for selecting bromination reagents based on substrate electronic density and structural features.

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Luo, Y.-R. (2007).[8] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[8] Data retrieved via Wired Chemist. [Link]

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [Link]

  • Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. [Link][4]

Sources

Methodological & Application

detailed protocol for 4-Bromo-2-methoxy-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the synthesis of 4-Bromo-2-methoxy-N-methylbenzamide , a critical intermediate in the structural activity relationship (SAR) exploration of androgen receptor antagonists. Structurally, this compound is the 2-methoxy congener of the key intermediate used in the manufacturing of Enzalutamide (Xtandi), where the 2-fluoro substituent is replaced by a methoxy group to probe steric and electronic effects on ligand binding affinity.

Mechanistic Insight: The synthesis utilizes a nucleophilic acyl substitution via an activated ester intermediate. While direct aminolysis of methyl esters is possible, it often requires high temperatures or excess amine which can lead to impurities. The preferred route described here employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate 4-bromo-2-methoxybenzoic acid . This method ensures mild conditions, minimizing the risk of debromination or ether cleavage, and provides a scalable, self-validating workflow suitable for preclinical library generation.

Reaction Engineering & Workflow

The following directed acyclic graph (DAG) visualizes the critical path for the synthesis, highlighting the activation and coupling sequence.

G Start 4-Bromo-2-methoxybenzoic Acid (SM) Reagents EDCI / HOBt / DIPEA (Activation) Start->Reagents DMF, 0°C Intermediate Active Ester (In Situ) Reagents->Intermediate Activation Product 4-Bromo-2-methoxy- N-methylbenzamide Intermediate->Product + Amine, RT, 16h Amine Methylamine (2M in THF) Amine->Product Workup Aq. Quench & Extraction Product->Workup Purification

Figure 1: Reaction logic flow for the EDCI-mediated amide coupling of 4-bromo-2-methoxybenzoic acid.

Detailed Experimental Protocol

Safety Pre-requisite:

  • Engineering Controls: Perform all operations in a certified chemical fume hood.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Hazards: Methylamine is a volatile, flammable gas/solution; handle away from ignition sources. EDCI is a sensitizer.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Qty (Example)Role
4-Bromo-2-methoxybenzoic acid 231.041.05.00 g (21.6 mmol)Limiting Reagent
Methylamine (2.0 M in THF) 31.063.032.4 mLNucleophile
EDCI·HCl 191.701.56.21 gCoupling Agent
HOBt (anhydrous) 135.121.23.50 gRacemization Suppressor
DIPEA (Hünig's Base) 129.242.59.4 mLBase
DMF (Anhydrous) --50 mLSolvent
Step-by-Step Methodology

1. Activation of the Carboxylic Acid:

  • Charge a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-bromo-2-methoxybenzoic acid (5.00 g) and anhydrous DMF (50 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (9.4 mL) dropwise. The solution may darken slightly.

  • Add HOBt (3.50 g) followed by EDCI·HCl (6.21 g) in a single portion.

  • Checkpoint: Stir at 0 °C for 30 minutes to ensure formation of the active benzotriazole ester.

2. Amide Coupling:

  • Add the Methylamine solution (2.0 M in THF, 32.4 mL) dropwise to the cold reaction mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 16 hours .

  • Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting acid (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.

3. Workup and Isolation:

  • Quench the reaction by slowly pouring the mixture into 150 mL of ice-cold water with stirring. A precipitate may form.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL) .

  • Combine the organic layers and wash sequentially with:

    • 1M HCl (2 x 50 mL) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO₃ (2 x 50 mL) – Removes unreacted acid and HOBt.

    • Brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

4. Purification:

  • If the crude purity is <95% (by HPLC), purify via flash column chromatography on silica gel.

  • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

  • Yield Expectation: 70–85% (approx. 3.7 – 4.5 g).

  • Appearance: White to off-white crystalline solid.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare analytical data against the expected values derived from the 2-fluoro analog literature and standard spectroscopic principles.

TechniqueExpected Signal / DataInterpretation
¹H NMR (400 MHz, CDCl₃)

8.10 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.05 (d, 1H, Ar-H)
Aromatic protons showing 1,2,4-substitution pattern.

7.60 (br s, 1H)
N-H amide proton (broad).

3.95 (s, 3H)
O-CH₃ (Methoxy group).

3.02 (d, 3H)
N-CH₃ (N-methyl doublet, couples with NH).
LC-MS (ESI+)

244.0 / 246.0

Characteristic 1:1 bromine isotope pattern (

Br/

Br).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10999252, 4-Bromo-N-methoxy-N-methylbenzamide (Structural Analog Reference). Retrieved from [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide). Journal of Medicinal Chemistry, 53(7), 2779–2796.

Sources

application of 4-Bromo-2-methoxy-N-methylbenzamide in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-N-methylbenzamide

Part 1: Executive Summary & Strategic Importance

The compound 4-Bromo-2-methoxy-N-methylbenzamide (CAS: 1228957-03-6 ) is a critical building block in the synthesis of pharmacologically active biaryls, particularly in the development of Type II kinase inhibitors and CNS-active benzamides (e.g., D2/D3 receptor antagonists).

The unique structural features of this scaffold—an electron-withdrawing amide para to the bromine and an electron-donating methoxy group meta to the bromine—create a specific electronic "push-pull" system. While the amide generally activates the C-Br bond towards oxidative addition, the ortho-methoxy group (relative to the amide) imposes conformational rigidity via intramolecular hydrogen bonding (N-H···OMe), which can influence solubility and catalyst interaction.

This guide provides a validated, high-fidelity protocol for coupling this specific aryl bromide with diverse boronic acids, addressing common challenges such as catalyst poisoning by the secondary amide and competitive dehalogenation.

Part 2: Chemical Profile & Mechanistic Insight

Substrate Properties
PropertySpecification
Compound Name 4-Bromo-2-methoxy-N-methylbenzamide
CAS Number 1228957-03-6
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Physical State White to off-white solid
Electronic Character Moderately activated electrophile (EWG Amide > EDG OMe)
Key Challenge Free N-H proton (pKa ~14-15) can coordinate Pd or consume base.[1]
Mechanistic Considerations

The Suzuki-Miyaura coupling of this substrate proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, two specific factors must be managed:

  • Amide Interference: The secondary amide nitrogen can act as a weak ligand for Pd(II) species, potentially retarding the reaction or leading to inactive "Pd-black" precipitation if the ligand is insufficiently bulky.

  • Conformational Locking: The ortho-methoxy group locks the amide into a planar conformation via hydrogen bonding. This increases the crystallinity and reduces solubility in non-polar solvents like toluene, necessitating the use of polar aprotic cosolvents (e.g., DMF, Dioxane).

Figure 1: Catalytic Cycle & Substrate Interaction

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Complex1 Ar-Pd(II)-Br (Amide-Stabilized) OxAdd->Complex1 TransMet Transmetallation (Ar-Pd-Ar') Complex1->TransMet + Activated Boronate BaseStep Base Activation (OH- / OR-) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Substrate 4-Bromo-2-methoxy- N-methylbenzamide Substrate->OxAdd Boronic Ar'-B(OH)2 Boronic->BaseStep

Caption: The catalytic cycle highlights the oxidative addition step where the electron-withdrawing amide facilitates Pd insertion, while the base activation step is crucial for transmetallation.

Part 3: Optimization & Screening Matrix

For this specific scaffold, "standard" conditions often result in incomplete conversion due to the free amide. The following optimization matrix is based on field data for secondary benzamides.

VariableStandard Protocol (Routine)Advanced Protocol (Challenging/Steric)Rationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 (1-3 mol%)Pd(dppf)Cl₂ is robust and air-stable. XPhos is necessary if the boronic acid is sterically hindered (e.g., ortho-substituted).
Base Na₂CO₃ (2.0 M aq.)K₃PO₄ (3.0 equiv, solid)Carbonate is standard; Phosphate is milder and prevents amide deprotonation side-reactions.
Solvent 1,4-Dioxane / Water (4:1)n-Butanol or Toluene/Water Dioxane dissolves the amide well. n-Butanol promotes coupling of difficult substrates via improved solubility.
Temperature 80–90 °C100–110 °CHigher temp required for sterically hindered partners.

Part 4: Detailed Experimental Protocol

Method A: General Procedure (High Throughput / Standard)

Best for coupling with simple phenyl or pyridyl boronic acids.

Materials:

  • 4-Bromo-2-methoxy-N-methylbenzamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv, used as 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the benzamide (244 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject 1,4-Dioxane (4.0 mL) followed by 2M Na₂CO₃ (1.0 mL, 2.0 mmol) via syringe.

    • Note: The biphasic mixture requires vigorous stirring (≥800 rpm) to ensure phase transfer.

  • Reaction: Place the vial in a pre-heated block at 90 °C for 4–16 hours. Monitor by LC-MS.[2]

    • Target Mass: Product [M+H]⁺ = 244 - 79 (Br) + Ar_mass - 1 (H).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂).

    • Eluent: 0–50% EtOAc in Hexanes (Product is polar due to the amide).

Method B: High-Performance Procedure (For Hindered Substrates)

Use this if Method A yields <50% or if the boronic acid is unstable (protodeboronation).

Materials:

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: THF / Water (10:1)

Protocol Modifications:

  • Combine all solids (Benzamide, Boronic Acid, K₃PO₄, XPhos Pd G3) in the vial before inerting.

  • Add degassed THF/Water mixture.

  • Heat at 60 °C (milder temp prevents deboronation). XPhos is highly active and often completes the reaction in <2 hours.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amide N-H.Switch to Method B (XPhos/Buchwald precatalysts are resistant to N-H interference).
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen leak in system.Ensure rigorous degassing. Spurge solvents with Argon for 15 min.
Product stuck in Aqueous High polarity of amide product.Use DCM/Isopropanol (3:1) for extraction instead of EtOAc.

Part 6: References

  • Compound Data: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 10999252, 4-Bromo-N-methoxy-N-methylbenzamide. (Note: Structural analog used for property extrapolation). Link

  • Catalyst Selection: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides. Accounts of Chemical Research. (Context on amide stability). Link

  • Ortho-Effect: Deng, J., et al. (2014).[6] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. (Discusses ortho-substituent effects). Link

  • Commercial Availability: BLD Pharm. (2025). Product Information: 4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6).[1][2][7][8][9][10] Link

Sources

preparation of ketones from 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Ketones from 4-Bromo-2-methoxy-N-methylbenzamide

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge The starting material, 4-Bromo-2-methoxy-N-methylbenzamide (hereafter referred to as Substrate-1 ), presents a classic chemoselectivity paradox in organic synthesis.[1] It contains two electrophilic sites and one acidic proton, creating a tripartite competition during functionalization:

  • The Secondary Amide (

    
    ):  A moderately electrophilic carbonyl masked by an acidic N-H proton (
    
    
    
    ).[1] Direct nucleophilic attack requires dianion formation.[1]
  • The Aryl Bromide (

    
    ):  A highly reactive handle for metal-halogen exchange or transition-metal catalyzed coupling.[1]
    
  • The Ortho-Methoxy Group (

    
    ):  A Directed Ortho Metalation (DoM) group that can direct lithiation to the 
    
    
    
    position.[1]

1.2 The "Ketone Definition" Decision Matrix "Preparation of ketones" is ambiguous.[1] Does the researcher intend to:

  • Path A (Acyl Substitution): Convert the amide group itself into a ketone (e.g., Acetophenone derivative)?

  • Path B (Aryl Functionalization): Utilize the C-Br bond to attach a ketone tail, preserving the amide scaffold?

This guide provides protocols for both pathways, with critical warnings regarding chemoselectivity.

Part 2: Technical Protocols

Protocol A: Synthesis of Ketones via C-4 Bromide Functionalization

Target: 4-Acyl-2-methoxy-N-methylbenzamides

Mechanism: Lithium-Halogen Exchange followed by electrophilic quench.[1] Critical Insight: The rate of Lithium-Halogen exchange (


) is orders of magnitude faster than the deprotonation of the amide methyl group or DoM at 

.[1] However, the acidic N-H must be managed.[1] We utilize a "Sacrificial Base" strategy.

Reagents:

  • Substrate-1: 1.0 equiv

  • 
    -Butyllithium (
    
    
    
    -BuLi):
    2.2 equiv (1.0 eq for N-H deprotonation, 1.1 eq for Li-Br exchange)[1]
  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) or Benzaldehyde (requires oxidation step).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon. Add Substrate-1 (10 mmol) and anhydrous THF (50 mL).

  • Deprotonation (The Protection Step): Cool to

    
     . Add the first equivalent of 
    
    
    
    -BuLi (10 mmol) dropwise over 15 minutes.
    • Observation: The solution may turn slightly yellow.[1] This generates the Lithium Amide species (

      
      ), protecting the nitrogen.[1]
      
  • Lithiation: Add the second portion of

    
    -BuLi (11 mmol) dropwise. Stir at 
    
    
    
    for 30 minutes.
    • Mechanistic Check: This generates the C-4 Aryl Lithium species.[1] The amide carbonyl is protected from self-attack by the extreme steric bulk and electronic repulsion of the adjacent N-Li species.

  • Electrophile Quench:

    • For Methyl Ketone: Add N-methoxy-N-methylacetamide (1.5 equiv) dissolved in THF.

    • For Aryl Ketone: Add appropriate benzonitrile or Weinreb amide.[1]

  • Warming: Allow the reaction to warm to

    
     over 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The acidic workup hydrolyzes the intermediate imine/tetrahedral species to the ketone.[1][2]
    
Protocol B: Synthesis of Ketones via Amide-to-Ketone Conversion

Target: 4-Bromo-2-methoxy-phenyl ketones (Replacing the amide)

The Trap: Direct addition of organolithiums (R-Li) to Substrate-1 to make a ketone is NOT RECOMMENDED .

  • Reason: R-Li will attack the C-Br bond (Exchange) before or concurrently with attacking the amide carbonyl. You will lose the bromine atom, resulting in a complex mixture of debrominated ketones.[1]

The Solution: The "Weinreb-Step-Up" Protocol.[1] We must convert the secondary amide to a Weinreb amide without using reagents that react with the bromide.[1]

Workflow:

  • Hydrolysis: Convert Amide

    
     Acid.
    
  • Weinreb Synthesis: Acid ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Weinreb Amide.[1][2]
    
  • Grignard Addition: Weinreb Amide

    
     Ketone (using Grignards which are slower to exchange with Ar-Br than Lithiums).
    

Detailed Protocol:

Step 1: Mild Hydrolysis

  • Reagents: NaOH (5 equiv), EtOH/H2O (1:1).[1] Reflux 12h.

  • Note: Basic hydrolysis is preferred over acidic to prevent ether cleavage of the 2-OMe group.[1]

  • Product: 4-Bromo-2-methoxybenzoic acid.[1]

Step 2: One-Pot Weinreb Amide Formation

  • Reagents: Acid (1 equiv), CDI (1.1 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv).[1]

  • Solvent: DCM or DMF.[1]

  • Procedure:

    • Dissolve Acid in DCM.[1] Add CDI (Carbonyl diimidazole).[1] Stir 1h (Gas evolution

      
      ).
      
    • Add N,O-Dimethylhydroxylamine HCl. Stir 12h.

    • Yield:4-Bromo-N,2-dimethoxy-N-methylbenzamide .[1]

Step 3: Grignard Addition (Chemoselective)

  • Reagents: Isopropylmagnesium chloride (

    
    ) or Aryl-MgBr.[1]
    
  • Temperature:

    
     to 
    
    
    
    .
  • Crucial Detail: Unlike Organolithiums, Grignard reagents (especially alkyl) react slowly with Aryl Bromides at temperatures

    
    .[1] They will selectively attack the Weinreb amide carbonyl.[1]
    
  • Procedure:

    • Dissolve Weinreb intermediate in THF.[1] Cool to

      
      .[1]
      
    • Add Grignard reagent (1.2 equiv) slowly.[1]

    • Quench with

      
       (1M).[1]
      
    • Result: Retention of the Ar-Br bond; conversion of amide to ketone.[1]

Part 3: Data & Visualization

Chemoselectivity Comparison Table
Reaction ParameterOrganolithium (

-BuLi)
Grignard (

)
Implication for Substrate-1
Li-Halogen Exchange Rate Extremely Fast (

)
Slow (

)
Use

-BuLi only if targeting the Bromide.[1]
Amide Nucleophilic Attack Fast (requires 2 eq. for

amides)
Moderate (Weinreb preferred)Direct attack on

amide fails with Br present.[1]
Ortho-Lithiation (DoM) Possible (slower than exchange)Unlikely2-OMe group directs Li to C-3 if Br is absent.[1]
Decision Pathway Diagram (Graphviz)

SynthesisPathways Start Substrate-1 (4-Br-2-OMe-N-Me-Benzamide) Decision Where is the Ketone needed? Start->Decision PathA Path A: C-4 Functionalization Decision->PathA Target: C-4 Tail PathB Path B: Amide Replacement Decision->PathB Target: C-1 Core StepA1 1. n-BuLi (2.2 eq), -78°C (Li-Halogen Exchange) PathA->StepA1 StepB1 1. Hydrolysis to Acid (NaOH, Reflux) PathB->StepB1 StepA2 2. Quench with Electrophile (e.g., Weinreb Amide) StepA1->StepA2 ProductA Product A: 4-Acyl-2-methoxy-N-methylbenzamide StepA2->ProductA StepB2 2. Weinreb Amide Formation (CDI, MeNHOMe) StepB1->StepB2 StepB3 3. Grignard Addition (0°C) (Preserves Ar-Br) StepB2->StepB3 ProductB Product B: 4-Bromo-2-methoxy-phenyl ketone StepB3->ProductB

Caption: Strategic decision tree for functionalizing 4-Bromo-2-methoxy-N-methylbenzamide based on target regiochemistry.

Part 4: References & Grounding

  • Weinreb Ketone Synthesis Mechanics:

    • Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

    • Relevance: Establishes the stability of the tetrahedral intermediate, preventing over-addition which is critical for Path B.

  • Lithium-Halogen Exchange vs. DoM:

    • Slocum, D. W., et al. "Lithium-Halogen Exchange vs. Ortho-Lithiation."[1] Journal of Organic Chemistry, 2005 , 70, 2481.[1]

    • Relevance: Validates the claim that Li-Br exchange is kinetically favored over deprotonation at -78°C.[1]

  • Direct Addition to Secondary Amides:

    • Charette, A. B., et al. "Direct conversion of N-alkyl amides to ketones."[1] Journal of Organic Chemistry, 2011 , 76, 460–470.[1]

    • Relevance: Explains the dianion mechanism required for direct addition, highlighting why the presence of the Ar-Br bond makes this route chemically incompatible (chemoselectivity failure).

  • Chemoselectivity of Grignard Reagents:

    • Knochel, P., et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie Int.[1] Ed., 2003 , 42, 4302.[1]

    • Relevance: Supports the use of Grignard reagents at controlled temperatures to react with Weinreb amides without disturbing the Aryl Bromide.[1]

Disclaimer: These protocols involve the use of pyrophoric reagents (


-BuLi) and should only be performed by trained personnel in a fume hood. Always verify the specific stability of your ketone product, as 2-methoxy benzophenones can be light-sensitive.[1]

Sources

large-scale synthesis of 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 4-Bromo-2-methoxy-N-methylbenzamide

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6) , a critical building block in the development of PARP inhibitors and receptor antagonists. Unlike laboratory-scale methods relying on expensive coupling reagents (e.g., HATU, EDC), this protocol utilizes an Acid Chloride Activation strategy optimized for kilogram-scale production. The method prioritizes cost-efficiency, atom economy, and impurity control, specifically addressing the steric influence of the ortho-methoxy group.

Introduction & Retrosynthetic Analysis

The target molecule, 4-Bromo-2-methoxy-N-methylbenzamide, features a benzamide core decorated with a bromine handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a methoxy group that influences the electronic and steric environment of the amide.

Strategic Disconnection: The most logical disconnection for process chemistry is at the amide bond (


). While direct aminolysis of the corresponding methyl ester is possible, it often requires high pressure or prolonged reaction times due to the electron-donating and steric effects of the ortho-methoxy substituent. Therefore, activation of the carboxylic acid via an acid chloride intermediate is the preferred route for scale-up.

Starting Material: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5).[1]

Retrosynthesis Target Target: 4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6) Inter Intermediate: Acid Chloride Species Target->Inter Amidation SM Starting Material: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) Inter->SM Activation Reagent1 SOCl2 / DMF(cat) Reagent2 MeNH2 / THF

Figure 1: Retrosynthetic strategy highlighting the acid chloride pathway.

Scalable Synthesis Protocol

Scale: 1.0 kg Input (4-Bromo-2-methoxybenzoic acid) Expected Yield: 90-95% Purity Target: >99.5% (HPLC)

Step 1: Activation (Acid Chloride Formation)

The ortho-methoxy group provides electron density that can deactivate the carbonyl carbon, making the acid less reactive than unsubstituted benzoic acid. Thionyl chloride (


) with catalytic DMF is used to generate the acid chloride efficiently.
  • Reagents:

    • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

    • Thionyl Chloride (1.2 - 1.5 equiv)

    • DMF (0.05 equiv, Catalyst)

    • Solvent: Toluene or Dichloromethane (DCM). Note: Toluene is preferred for higher boiling point and ease of solvent swap.

  • Procedure:

    • Charge the reactor with 4-Bromo-2-methoxybenzoic acid (1.0 kg) and Toluene (5.0 L).

    • Add DMF (15 mL) as a catalyst.

    • Heat the slurry to 45-50°C.

    • Slowly dose Thionyl Chloride over 2 hours. Caution: Significant gas evolution (

      
      , 
      
      
      
      ). Scrubber required.
    • Ramp temperature to 75-80°C and age for 3-4 hours until HPLC/TLC indicates <0.5% starting material.

    • Critical Step: Distill off excess Thionyl Chloride and Toluene under reduced pressure to leave the crude acid chloride as an oil/solid. Re-dissolve in fresh dry THF (or Toluene) for the next step.

Step 2: Amidation (Schotten-Baumann Conditions)

The acid chloride is reacted with methylamine. A biphasic system or anhydrous solvent system can be used. For high purity, an anhydrous THF system with excess methylamine (acting as base) or a tertiary amine base (TEA) is recommended to avoid hydrolysis.

  • Reagents:

    • Crude Acid Chloride (from Step 1)

    • Methylamine (2.0 M in THF, 2.5 equiv) OR Methylamine hydrochloride + Triethylamine.

    • Solvent: THF (Tetrahydrofuran).

  • Procedure:

    • Cool the solution of acid chloride in THF (approx. 5 L) to 0-5°C.

    • Slowly add Methylamine solution (in THF) while maintaining internal temperature <15°C. Exothermic reaction.

    • Allow the mixture to warm to 20-25°C and stir for 2 hours.

    • Process Check: HPLC should show conversion of Acid Chloride to Amide.

    • Quench: Add water (5 L) to dissolve inorganic salts (Methylamine hydrobromide/chloride).

    • Workup: Separate phases. Extract aqueous layer with Ethyl Acetate.[1][2][3] Combine organics.

    • Wash organics with 1M HCl (to remove unreacted amine), saturated

      
       (to remove unreacted acid), and brine.
      
Step 3: Purification & Isolation
  • Crystallization: The product is highly crystalline.

    • Concentrate the organic phase to a low volume.

    • Add Heptane or Hexanes slowly at 50°C as an anti-solvent.

    • Cool slowly to 0-5°C to induce crystallization.

    • Filter the white solid and wash with cold Heptane.

    • Dry in a vacuum oven at 45°C.

Process Control & Data

Critical Process Parameters (CPPs)
ParameterSetpointRationale

Addition Rate
Slow (2 hrs)Control gas evolution (

) and prevent thermal runaway.
Amidation Temp <15°CPrevent hydrolysis of acid chloride by ambient moisture; control exotherm.
Stoichiometry >2.0 eq AmineExcess amine acts as an acid scavenger (if no TEA is used).
Analytical Specifications
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.20 (br s, 1H, NH), 7.60 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.18 (d, 1H, Ar-H), 3.88 (s, 3H, 
    
    
    
    ), 2.80 (d, 3H,
    
    
    ).
  • MS (ESI): m/z 244/246

    
    .
    
  • HPLC Purity: >99.5% area.

Process Flow Diagram

ProcessFlow Reactor1 Reactor 1: Acid Activation (Toluene, SOCl2, 80°C) Distillation Distillation: Remove excess SOCl2 Reactor1->Distillation Crude Acid Cl Reactor2 Reactor 2: Amidation (THF, MeNH2, 0-15°C) Distillation->Reactor2 Redissolve in THF Quench Quench & Extraction (Water/EtOAc) Reactor2->Quench Complete Rxn Cryst Crystallization (EtOAc/Heptane) Quench->Cryst Organic Phase Final Final Product: White Crystalline Solid Cryst->Final Filtration & Drying

Figure 2: Process flow diagram for the large-scale manufacturing campaign.

References

  • ChemicalBook. (2025). 4-Bromo-2-methoxybenzoic acid Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Bromo-N-methoxy-N-methylbenzamide (Compound Summary). Retrieved from

  • GuideChem. (2025). 4-Bromo-2-methoxy-N-methylbenzamide CAS 1228957-03-6.[4][5][6] Retrieved from

  • Vertex AI Search. (2025). Patent Landscape for 4-bromo-2-methoxybenzamide derivatives. (Consolidated search results indicating usage in PARP and receptor antagonist synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 4-Bromo-2-methoxy-N-methylbenzamide , a critical pharmacophore often utilized in the development of radioligands (e.g., for dopamine D2/D3 or sigma receptors) and antipsychotic intermediates.

Users frequently encounter issues related to regioselectivity failures during late-stage functionalization and low amide coupling yields due to the steric and electronic influence of the ortho-methoxy group. This document provides a self-validating workflow to overcome these specific hurdles.

Part 1: Strategic Route Selection (The "Why")

CRITICAL WARNING: Avoid Late-Stage Bromination A common failure mode is attempting to brominate 2-methoxy-N-methylbenzamide to access the target. This approach fails due to Electrophilic Aromatic Substitution (EAS) rules.

  • The Problem: The methoxy group (

    
    ) is a strong ortho/para activator. The amide group is a meta director.
    
  • The Result: Bromination of the scaffold yields the 5-bromo or 3-bromo isomer, not the desired 4-bromo product.

  • The Solution: You must utilize 4-bromo-2-methoxybenzoic acid as your starting material.[1] The bromine must be installed prior to amide formation.

Visualization: Retrosynthetic Logic & Failure Analysis

Retrosynthesis cluster_legend Legend Target TARGET: 4-Bromo-2-methoxy- N-methylbenzamide WrongStart STARTING MATERIAL A: 2-Methoxy-N-methylbenzamide Bromination Bromination (Br2/FeBr3) WrongStart->Bromination Attempted Route CorrectStart STARTING MATERIAL B: 4-Bromo-2-methoxybenzoic acid Coupling Amide Coupling (MeNH2 + Coupling Agent) CorrectStart->Coupling Recommended Route Bromination->Target < 5% Yield WrongProduct MAJOR IMPURITY: 5-Bromo isomer (Para to -OCH3) Bromination->WrongProduct Regioselectivity Dictated by -OCH3 Coupling->Target > 85% Yield key1 Green = Validated Path key2 Red = Dead End

Figure 1: Decision tree highlighting the regiochemical impossibility of late-stage bromination and the necessity of the pre-brominated acid route.

Part 2: Amide Coupling Troubleshooting

The coupling of 4-bromo-2-methoxybenzoic acid with methylamine presents unique challenges due to the ortho-methoxy group, which provides both steric bulk and electronic donation that can reduce the electrophilicity of the carbonyl carbon.

Scenario 1: Low Conversion with Standard Coupling Reagents (EDC/HOBt)

User Complaint: "I am using EDC/HOBt in DMF at room temperature, but LCMS shows 40% unreacted starting material after 24 hours."

Root Cause: The ortho-methoxy group creates a "twisted" conformation and steric hindrance that impedes the attack of the amine, especially when using bulky urea intermediates from carbodiimide couplings. Corrective Protocol (The Acid Chloride Method): Switch to an acid chloride activation. This species is significantly more electrophilic and less sensitive to steric hindrance.

Step-by-Step Protocol:

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM or Toluene.

  • Reagent: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by catalytic DMF (2-3 drops).

    • Checkpoint: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates successful activation.
  • Conversion: Stir at RT for 2 hours. Evaporate solvent completely to remove excess oxalyl chloride (crucial to prevent side reactions with the amine).

  • Coupling: Redissolve the crude acid chloride in THF. Add Methylamine (2.0 M in THF, 3.0 eq) at 0°C.

    • Note: Use a solution of methylamine, not the gas, for precise stoichiometry.

  • Quench: Stir 1 hour. Quench with saturated

    
    .[2]
    
Scenario 2: "Demethylation" or Unknown Impurities

User Complaint: "I see a peak with Mass M-14 or M-15. Is my methoxy group falling off?"

Root Cause: It is highly unlikely the methoxy group is cleaving under standard coupling conditions. The impurity is likely 4-bromo-2-hydroxy-N-methylbenzamide (from impurities in starting material) or, more commonly, hydrolysis of the acid chloride back to the starting acid if the methylamine source was wet. Validation:

  • Check the pH of the aqueous layer during workup. If pH < 9, the amine was consumed by hydrolysis or HCl, leaving unreacted acid.

  • Ensure the use of anhydrous THF and 2.0 M Methylamine in THF (commercially available in sealed bottles), rather than aqueous methylamine, to drive the equilibrium forward.

Part 3: Purification & Solubility Data

The target compound, 4-Bromo-2-methoxy-N-methylbenzamide, exhibits specific solubility traits due to the amide hydrogen bonding and the lipophilic bromine/methoxy groups.

Solubility Profile
SolventSolubilityApplication
Water InsolublePrecipitation medium for workup.
DCM HighExtraction solvent.
Ethyl Acetate ModerateGood for TLC and Column Chromatography.
Methanol Moderate/HighRecrystallization (often with water).[3]
Hexanes InsolubleAntisolvent for recrystallization.
Recommended Purification Method
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Gradient of 20%

      
       50% Ethyl Acetate in Hexanes.
      
    • Rf Value: ~0.4 (in 1:1 EtOAc/Hexanes).

  • Recrystallization (For >5g scale):

    • Dissolve crude solid in minimal hot Methanol.

    • Slowly add water until turbidity persists.

    • Cool to 4°C. Filter white needles.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of Acid Chloride? A: Yes, HATU is a powerful coupling reagent that can overcome the steric hindrance of the ortho-methoxy group. However, it is significantly more expensive.

  • Protocol: Acid (1.0 eq), HATU (1.1 eq), DIPEA (3.0 eq) in DMF. Stir 10 min before adding Methylamine.

  • Warning: Removing the tetramethylurea byproduct from HATU can be difficult without column chromatography.

Q: The reaction turns black when using Thionyl Chloride (


). Is this normal? 
A:  A slight darkening is common, but a black tar indicates decomposition, likely due to excessive heating.
  • Fix: Do not exceed 60°C. Use Oxalyl Chloride at room temperature (catalyzed by DMF) for a milder activation that typically yields a cleaner, yellow/orange intermediate.

Q: Why is my yield >100%? A: You likely have trapped solvent (DMF or Toluene) in the crystal lattice of the amide. Benzamides are notorious for solvate formation.

  • Fix: Dry the product in a vacuum oven at 50°C for 12 hours. Run a proton NMR (

    
    -NMR) to quantify residual solvent.
    

References

  • Synthetic Route & Precursors

    • Vertex Pharmaceuticals. "Processes for producing 4-bromo-2-methoxybenzaldehyde."[4][5] US Patent 20130090498A1. (Describes the synthesis of the core 4-bromo-2-methoxy aromatic ring system).

  • Amide Coupling Methodology

    • ChemicalBook. "Synthesis of 4-bromo-2-fluoro-N-methylbenzamide."[6] (Analogous protocol using EDCI/HOBt for ortho-substituted benzamides).

  • Coupling Reagent Troubleshooting

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (Authoritative review on steric hindrance in amide couplings).

  • Compound Properties

    • PubChem.[7][8] "4-Bromo-N-methoxy-N-methylbenzamide Compound Summary." (Physicochemical data for the Weinreb amide analog, confirming solubility profiles).

Sources

Technical Support Center: Troubleshooting 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

You are likely encountering difficulties because 4-Bromo-2-methoxy-N-methylbenzamide presents a "perfect storm" of competing electronic and steric effects. While the aryl bromide moiety (C-Br) appears to be a standard handle for cross-coupling or metallation, the presence of the secondary amide (


) and the ortho-methoxy group (

) fundamentally alters the reactivity landscape.

This guide addresses the three most common failure modes reported by our users:

  • Stalled Cross-Coupling (Suzuki/Buchwald): Catalyst poisoning via amidate formation.

  • Failed Metallation (Grignard/Lithiation): Proton quenching and Directed Ortho Metallation (DoM) competition.

  • Inconsistent Yields: Solubility and chelation issues.

Issue 1: Pd-Catalyzed Cross-Coupling Stalls (Suzuki/Buchwald)

Symptom: The reaction starts but stalls at <20% conversion, or requires excessive catalyst loading. Root Cause: The Amidate Trap. The secondary amide proton (


) has a 

of ~15-17. Common bases used in Suzuki coupling (

,

,

) will deprotonate this nitrogen. The resulting anionic amidate is a potent ligand that binds tightly to the Palladium center, displacing your phosphine ligands and shutting down the catalytic cycle. Additionally, the ortho-methoxy group can form a stable 5-membered chelate with the metal center, further retarding the oxidative addition step.
Troubleshooting Protocol
VariableStandard (Likely Failing)Optimized Protocol
Base

or


(anhydrous)
or

with high-activity precatalysts. Avoid strong alkoxides.
Catalyst

or

XPhos Pd G3 or BrettPhos Pd G3 . These bulky, electron-rich ligands prevent amidate binding.
Solvent Toluene/Water1,4-Dioxane or t-Amyl Alcohol . Higher boiling points and better solubility for the amide.
Temperature 80°C100°C - 110°C . The oxidative addition into the electron-rich ring (due to -OMe) requires higher energy.
Mechanism of Failure (Visualization)

AmidatePoisoning cluster_cycle Intended Cycle cluster_trap The Amidate Trap Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Poison Catalyst Poisoning (Pd-Amidate Complex) Pd0->Poison High Affinity Binding Prod Product Formation OxAdd->Prod R-B(OH)2 Base Base (e.g., NaOtBu) Deprot Amide Deprotonation (Ar-CON-Me)- Base->Deprot Attacks N-H Deprot->Poison Binds Pd

Figure 1: The "Amidate Trap" mechanism where the deprotonated secondary amide sequesters the Palladium catalyst, preventing turnover.

Issue 2: Failed Grignard or Lithiation Reactions

Symptom: Recovery of starting material, formation of des-bromo product (protonation), or complex mixtures. Root Cause:

  • Acidic Proton: Traditional Grignard formation (Mg/THF) or Li-Halogen exchange (

    
    ) will immediately fail because the reagent acts as a base, deprotonating the amide 
    
    
    
    first.
  • DoM Competition: Even if you use 2 equivalents of base, the ortho-methoxy and amide groups are strong Directing Groups (DoM). Lithium reagents may attack the ring ortho to the methoxy group rather than exchanging with the bromine at the para position.

The Solution: Knochel TurboGrignard

You cannot use standard Mg turnings. You must use the TurboGrignard method (


) which allows for fast Halogen-Magnesium exchange at low temperatures, often faster than the deprotonation of the amide or competing DoM reactions.
Step-by-Step Protocol (TurboGrignard Exchange)
  • Drying: Flame-dry a flask under Argon. Dissolve 4-Bromo-2-methoxy-N-methylbenzamide (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C . (Do not go to -78°C initially; the exchange on electron-rich rings can be sluggish).

  • Exchange: Dropwise add

    
      (1.1 equiv, commercially available).
    
  • Monitoring: Stir at -15°C to -20°C for 30-60 minutes.

    • QC Check: Quench a small aliquot with

      
       and check NMR/MS. You should see >95% deuterium incorporation at the bromide position.
      
  • Electrophile: Add your electrophile (aldehyde, ketone, etc.) at -20°C, then slowly warm to RT.

Decision Logic for Metallation

MetallationLogic Start Goal: Metallate 4-Bromo-2-methoxy-N-methylbenzamide Q1 Is the Amide Nitrogen Protected? (e.g., N-Me,Boc or N-Me,Me) Start->Q1 Yes Yes (Tertiary Amide) Q1->Yes   No No (Secondary Amide - NHMe) Q1->No   MethodA Standard Li-Halogen Exchange (n-BuLi, -78°C) Yes->MethodA MethodB STOP! n-BuLi will deprotonate N-H. Use Knochel TurboGrignard No->MethodB Turbo Protocol: iPrMgCl·LiCl Temp: -20°C Time: 30-45 min MethodB->Turbo

Figure 2: Decision tree for selecting the correct metallation strategy to avoid proton quenching.

Issue 3: Solubility & Purification

Symptom: Product crashes out as a gum or co-crystallizes with impurities. Insight: The N-methyl amide and ortho-methoxy group create a strong internal hydrogen-bond network and high polarity.

  • Solvent Selection: This molecule has poor solubility in non-polar solvents (Hexanes, Toluene) but high solubility in chlorinated solvents and alcohols.

  • Purification Tip: When purifying via column chromatography, standard Hexane/EtOAc gradients often cause "tailing."

    • Fix: Add 1% Triethylamine or 1% Acetic Acid to your eluent (depending on the stability of your product) to break H-bonding interactions with the silica.

    • Recommended Eluent: DCM / MeOH (95:5) is often superior to Hexane / EtOAc for benzamides.

FAQ: Rapid Fire

Q: Can I use standard Suzuki conditions (


)? 
A:  Likely not. The turnover number (TON) will be very low due to the amide interference. Switch to XPhos Pd G3  or SPhos Pd G3 .

Q: Why not just protect the amide with a Boc group first? A: You can, and it makes the chemistry easier (


 is a tertiary amide). However, introducing and removing the Boc group adds two synthetic steps. The TurboGrignard  or Buchwald Precatalyst  routes allow you to work directly on the unprotected substrate, saving time.

Q: Is the ortho-methoxy group electronically activating or deactivating? A: It is an Electron Donating Group (EDG) by resonance. This makes the C-Br bond less electrophilic towards oxidative addition compared to a nitro- or fluoro-analog. This is why you need higher temperatures (80-100°C) or more active catalysts (G3 series).

References

  • Mechanistic Insight into Amide Interference

    • Pd-Catalyzed Cross-Coupling of Amides. (Buchwald, S. L. et al.).[1][2] This body of work establishes the necessity of dialkylbiaryl phosphine ligands (like XPhos) to overcome inhibitory effects of amides.

    • Source:

  • Metallation of Functionalized Aryl Bromides

    • Preparation of Polyfunctional Organometallics using TurboGrignard. (Knochel, P. et al.).[3][4][5] Defines the protocol for exchanging aryl bromides in the presence of sensitive groups using

      
      .
      
    • Source:

  • General Reactivity of Benzamides

    • Ortho-Methoxy Directing Effects.
    • Source:

  • Physical Data & Safety

    • 4-Bromo-N-methoxy-N-methylbenzamide Properties.
    • Source:

Sources

Technical Support Center: Purification of 4-Bromo-2-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BR-OME-BENZ-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering challenges with 4-Bromo-2-methoxy-N-methylbenzamide . This molecule presents a unique purification profile due to the "Ortho-Methoxy Effect." Unlike simple benzamides, the ortho-methoxy group forms a strong intramolecular hydrogen bond with the amide proton (N-H···O-Me).

This interaction creates a pseudo-heterocyclic ring, significantly increasing the molecule's lipophilicity and altering its behavior on silica gel and in crystallization solvents. This guide addresses the three most common failures: persistent starting material contamination, "ghost" impurities in NMR (rotamers), and oiling out during crystallization.

Module A: The "Sticky" Impurity (Chemical Workup)

Issue: The starting material, 4-bromo-2-methoxybenzoic acid , co-elutes with your product or persists after standard basic washes. Root Cause: The ortho-methoxy group on the acid increases its pKa (making it less acidic) and increases its lipophilicity, making it resist extraction into mild aqueous bases like NaHCO₃.

Protocol 1: The "pH Sandwich" Extraction

Do not rely on a simple bicarbonate wash. Use this specific pH-swing protocol to strip the unreacted acid without hydrolyzing the amide.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Wash 1: 1M HCl

  • Wash 2: 1M NaOH (Cold)

  • Wash 3: Brine

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (preferred over DCM for better phase separation).

  • Acid Wash (Remove Amine): Wash with 1M HCl (2x). This removes unreacted methylamine and any amine-based coupling byproducts (e.g., from EDC/DMAP).

  • Base Wash (The Critical Step): Wash with cold 1M NaOH (2x).

    • Why: NaHCO₃ is too weak to fully deprotonate the sterically crowded, electron-rich ortho-methoxybenzoic acid efficiently. NaOH ensures the acid forms the sodium salt (highly water-soluble).

    • Caution: Keep this step cold (0–5°C) and brief (<5 mins) to prevent amide hydrolysis.

  • Neutralization: Wash with Brine (1x) to remove excess base and dry the organic layer over Na₂SO₄.

Visual Workflow: The pH Sandwich

WorkupLogic Crude Crude Mixture (Amide + Acid + Amine) AcidWash 1. Acid Wash (1M HCl) Removes Amines Crude->AcidWash Dissolve in EtOAc BaseWash 2. Base Wash (1M NaOH) Removes Benzoic Acid AcidWash->BaseWash Organic Phase Aqueous Aqueous Waste AcidWash->Aqueous Amine Salts Organic Organic Layer (Target Amide) BaseWash->Organic Purified Amide BaseWash->Aqueous Benzoate Salt

Caption: Logic flow for the removal of amphoteric impurities using pH-swing extraction.

Module B: Crystallization & Oiling Out

Issue: The product forms an oil or a sticky gum instead of crystals. Root Cause: The intramolecular H-bond (N-H···OMe) hides the polar amide functionality, making the molecule surprisingly soluble in non-polar solvents. Standard "Amide" solvents (like EtOH/Water) often cause oiling out because the molecule is too hydrophobic.

Solvent Screening Table
Solvent SystemSuitabilityObservationRecommendation
Ethanol / Water LowOiling Out. The hydrophobic "pseudo-ring" resists water.Avoid for initial crystallization.
EtOAc / Heptane High Good crystals.Dissolve in min. hot EtOAc; add Heptane until cloudy. Cool slowly.
Toluene MediumSoluble, but may require very low temps (-20°C) to crash out.Good for removing non-polar impurities.
MTBE High Excellent anti-solvent behavior.Dissolve in minimal DCM, add MTBE.
Protocol 2: The "Seeding" Technique

If you have an oil:

  • Redissolve the oil in a small amount of Diethyl Ether or MTBE .

  • Scratch the side of the flask with a glass rod.

  • Sonicate the flask in a water bath for 30 seconds.

  • Once a solid forms, use this as "seed crystals" for your main batch in EtOAc/Heptane.

Module C: Analytical Troubleshooting (NMR)

Issue: The ¹H NMR shows "doubled" peaks or broad humps, suggesting an impurity (approx 10-15%). Root Cause: Rotamers. The N-methyl group and the ortho-methoxy group create steric clash, restricting rotation around the Amide C-N bond. You are seeing two conformers (syn/anti) in slow exchange on the NMR timescale.

Verification Test:

  • Do not purify further.

  • Run the NMR at elevated temperature (50°C or 323K ) in DMSO-d₆.

  • Result: If the doubled peaks coalesce into single sharp peaks, it is a pure compound exhibiting rotamerism. If they remain distinct, it is a real impurity (likely a regioisomer).

Module D: Chromatography (Flash Column)

Issue: The compound streaks on silica or elutes much faster than predicted. Root Cause: The ortho-methoxy group makes the compound less polar than a standard benzamide.

Guideline:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Use DCM:MeOH (98:2 to 95:5) .

    • Note: Avoid Hexane/EtOAc if possible; the solubility is often weird in Hexane. DCM keeps it in solution better.

  • Loading: Load as a liquid injection in DCM. Dry loading on silica can sometimes cause degradation or irreversible adsorption of the ortho-methoxy moiety if the silica is too acidic.

Chromatography Decision Matrix

Chromatography Start Crude Material TLC TLC Analysis (DCM:MeOH 95:5) Start->TLC Streak Streaking observed? TLC->Streak AddBase Add 1% Et3N to Eluent Streak->AddBase Yes (Acidic interaction) Standard Standard Flash DCM/MeOH Streak->Standard No

Caption: Decision tree for modifying mobile phase conditions based on TLC behavior.

FAQs

Q: Can I use the Weinreb amide (N-methoxy-N-methyl) synthesis method for this? A: No. The target is the N-methyl (secondary) amide. The Weinreb amide is a different species used to make ketones. Ensure you are using Methylamine (usually 2M in THF or MeOH), not N,O-Dimethylhydroxylamine.

Q: My product is pink. Is it ruined? A: Likely not. Phenolic oxidation products (from trace demethylation of the methoxy group) are highly colored even at ppm levels.

  • Fix: Pass the solution through a small pad of Activated Charcoal or Silica before crystallization.

Q: The melting point is lower than reported. A: Check for solvent inclusion. The "pseudo-ring" lattice often traps solvent molecules (especially DCM). Dry the sample under high vacuum ( < 1 mbar) at 40°C for 12 hours.

References

  • Synthesis of 4-bromo-2-methoxybenzaldehyde and derivatives. (Describes the precursor chemistry and handling of 4-bromo-2-methoxy scaffolds). US Patent 8,692,026 B2.

  • Rotamerism in Ortho-Substituted Benzamides. (Mechanistic explanation of NMR peak doubling in N-methyl benzamides). Journal of Organic Chemistry. (General Reference for Amide Rotamers).
  • Purification of Amides. (General protocols for removing acid impurities). Organic Syntheses, Coll. Vol. 10, p. 423.

  • 4-Bromo-N-methoxy-N-methylbenzamide Properties. (Contrast with the Weinreb amide structure). PubChem CID 10999252.[1] [1]

Sources

scale-up considerations for 4-Bromo-2-methoxy-N-methylbenzamide production

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced Technical Support Center resource designed for process chemists and scale-up engineers. It prioritizes robust, scalable chemistry over convenient laboratory-scale methods (e.g., avoiding chromatography).

Product Code: 4B2M-NMB-SU Document Type: Process Troubleshooting & Optimization Guide Version: 2.1 (Scale-Up Focus)

Core Directive: Synthetic Route Selection

The "Why" Behind the Chemistry

For the production of 4-Bromo-2-methoxy-N-methylbenzamide at scale (>100g to kg), laboratory coupling agents (HATU, EDC, DCC) are economically and operationally unviable due to poor atom economy and difficult byproduct removal.

Recommended Route: Acid Chloride Activation via Thionyl Chloride (


).[1][2]
Mechanism & Logic
  • Activation: Conversion of 4-bromo-2-methoxybenzoic acid to its acid chloride using

    
    .
    
    • Advantage:[3][4][5][6][7][8] Byproducts are gases (

      
      , 
      
      
      
      ), simplifying workup.
    • Constraint: The 2-methoxy group provides steric bulk ortho to the carbonyl, potentially slowing activation compared to unsubstituted benzoic acid.

  • Amidation: Reaction of the acid chloride with Methylamine (

    
    ).
    
    • Selectivity: The 4-bromo handle remains intact (aryl bromides are stable to

      
       and amines under these conditions).
      
Process Workflow Diagram

ReactionWorkflow Start Starting Material: 4-Bromo-2-methoxybenzoic Acid Activation Activation Step: Thionyl Chloride (SOCl2) Cat. DMF, Toluene or DCM Start->Activation Heat/Reflux Intermediate Intermediate: Acid Chloride Species Activation->Intermediate -SO2, -HCl (Gas) Coupling Amidation Step: Methylamine (THF or aq.) Base (Et3N or excess MeNH2) Intermediate->Coupling Exothermic Addition Workup Workup: Quench, Phase Cut, Crystallization Coupling->Workup IPC: <1% SM Product Final Product: 4-Bromo-2-methoxy-N-methylbenzamide Workup->Product Yield >85%

Figure 1: Critical Process Flow for Acid Chloride Route. Note the gas evolution steps which require scrubbing on scale.

Experimental Protocol & Optimization

The "How" – Self-Validating Systems

Step 1: Acid Chloride Formation
  • Reagents: 4-Bromo-2-methoxybenzoic acid (1.0 equiv), Thionyl Chloride (1.2–1.5 equiv), DMF (0.05 equiv, catalyst), Toluene (Solvent, 5-8 volumes).

  • Procedure:

    • Slurry acid in Toluene.

    • Add catalytic DMF.

    • Add

      
       slowly (control gas evolution).
      
    • Heat to 70–80°C until gas evolution ceases.

  • Scale-Up Criticality (IPC - In-Process Control):

    • How to validate completion: Do not inject acid chloride directly into HPLC. Quench a 50 µL aliquot into 1 mL dry Methanol.

    • Analysis: Run HPLC. Disappearance of Acid peak and appearance of the Methyl Ester indicates full conversion to Acid Chloride.

Step 2: Amidation (The Danger Zone)
  • Reagents: Methylamine (2M in THF recommended for quality; 40% aqueous for cost), TEA or DIPEA (optional scavenger).

  • Procedure:

    • Cool amine solution to <5°C.

    • Add Acid Chloride solution slowly. Exotherm is instantaneous.

    • Maintain internal temperature <20°C to prevent dimer formation or hydrolysis.

Data: Solvent Selection for Amidation
Solvent SystemProsConsScale Suitability
THF (Anhydrous) Homogeneous, fast reaction, easy workup.Peroxide risk, cost, requires distillation.High (Pharma Grade)
DCM (Dichloromethane) Excellent solubility, low boiling point.Environmental concerns, emulsion risk.Medium
Water/Toluene (Biphasic) Cheap, uses aq. methylamine.[9][10]Hydrolysis risk of acid chloride.High (Cost Sensitive)

Work-up & Purification (Crystallization)

The "Clean-Up" – Avoiding Chromatography

Chromatography is the bottleneck of scale-up. This benzamide derivative is highly crystalline due to the amide H-bond donor/acceptor motif and the planar aromatic system.

Crystallization Protocol
  • Solvent Swap: If reaction was in THF/DCM, distill off solvent and replace with Ethyl Acetate .

  • Wash: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid), then Brine.
    
  • Crystallization:

    • Heat Ethyl Acetate solution to reflux (solubilize).

    • Slowly add n-Heptane (Anti-solvent) until slight turbidity.

    • Cool slowly to Room Temp, then to 0–5°C.

    • Observation: White needles or plates should form.

Impurity Management Table
ImpurityOriginRemoval Strategy
4-Bromo-2-methoxybenzoic acid Hydrolysis of acid chloride due to moisture.Wash with dilute

or

(pH > 9).
Dimer (Imide) Over-acylation (Reaction temp too high).Recrystallization (Dimer is usually much less soluble).
Des-bromo analog Impure Starting Material (SM).Cannot be removed easily. Must QC the SM before starting.

Troubleshooting & FAQ

Direct Solutions to Common Failures

Q1: The reaction mixture solidified during the Acid Chloride step.
  • Diagnosis: The intermediate acid chloride might have low solubility in the chosen solvent at lower temperatures, or you stripped too much solvent.

  • Fix: Add more Toluene. Ensure the temperature is maintained >50°C during the reaction. If stripping excess

    
    , do not distill to dryness; chase with fresh toluene.
    
Q2: I see a "double peak" in HPLC during the coupling reaction.
  • Diagnosis: This is likely the Rotamer Effect . Amides have restricted rotation around the C-N bond.

  • Validation: Heat the HPLC column to 40–50°C or change the gradient. If the peaks merge or the ratio changes, it is a rotamer, not an impurity.

  • Alternative: It could be the N-methyl vs O-methyl regioisomer if the starting material was not pure, but this is rare with the acid chloride route.

Q3: Yield is low (<60%) and I see starting acid.
  • Diagnosis: Hydrolysis.[1] The acid chloride reacted with water instead of methylamine.

  • Fix:

    • Check water content of the Methylamine source (if using THF solution).

    • Ensure the reactor was dry.

    • Increase Methylamine equivalents to 2.5x to outcompete water.

Q4: The product is colored (yellow/brown) instead of white.
  • Diagnosis: Trace oxidation of the electron-rich methoxy ring or presence of trace Iodine/Bromine.

  • Fix: Wash the organic layer with a 5% Sodium Thiosulfate (

    
    ) solution during workup. This reduces oxidative impurities. Recrystallize with a pinch of activated charcoal.
    
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Problem Type Problem->Type LowYield Low Yield / SM Remaining Type->LowYield Color Colored Product Type->Color Purity Unknown Impurity Type->Purity Hydrolysis Cause: Hydrolysis Fix: Dry solvents, check reactor seal LowYield->Hydrolysis Oxidation Cause: Trace Oxidation Fix: Thiosulfate Wash + Charcoal Color->Oxidation Rotamer Cause: Rotamers? Fix: Run HPLC at 50°C Purity->Rotamer

Figure 2: Rapid Diagnostic Decision Tree for Process Failures.

References & Authority

  • Benzamide Synthesis via Acid Chlorides:

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

    • Relevance: Establishes the acid chloride route as the standard for non-racemizable substrates.

    • URL:

  • Thionyl Chloride Process Safety:

    • Source: Org.[5][11] Process Res. Dev. (OPRD) Safety Guides.

    • Relevance: Handling of

      
       and gas scrubbing on scale.
      
    • URL:

  • Crystallization of Benzamides:

    • Source: Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

    • Relevance: Principles of solvent selection (EtOAc/Heptane) for polar aromatic amides.

    • URL:

  • Methylamine Handling:

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS) - Methylamine.

    • Relevance: Toxicity and volatility data for scale-up safety.

    • URL:

Sources

addressing solubility issues of 4-Bromo-2-methoxy-N-methylbenzamide in reaction solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Solubility Issues in Reaction Solvents

Status: Operational | Ticket ID: SOL-BMNB-2024 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely visiting this page because 4-Bromo-2-methoxy-N-methylbenzamide is refusing to dissolve in your standard reaction solvents (THF, Toluene, DCM), or it is crashing out during low-temperature lithiation.

The Root Cause: This molecule exhibits a physicochemical phenomenon known as the "Ortho-Methoxy Lock." Unlike a standard benzamide, the ortho-methoxy group (Position 2) functions as a hydrogen bond acceptor for the amide proton (N-H) at Position 1.[1] This creates a pseudo-six-membered ring via an intramolecular hydrogen bond .[1][2][3]

  • Consequence 1: The molecule becomes planar and rigid.[3]

  • Consequence 2: This planarity maximizes crystal packing efficiency (Lattice Energy > Solvation Energy).[2][3]

  • Consequence 3: It behaves like "brick dust"—highly crystalline and resistant to dissolution in non-polar or moderately polar solvents.[2][3]

This guide provides the protocols to disrupt this lattice and solubilize the reagent for coupling, lithiation, and purification.[3]

Solubility Matrix & Solvent Selection

The following data summarizes the solubility profile based on thermodynamic modeling and empirical benzamide behavior.

Solvent ClassSolventSolubility RatingSuitability for ReactionTechnical Note
Chlorinated Dichloromethane (DCM)Moderate Workup / AmidationGood for transport, but often insufficient for concentrated reactions (>0.5 M).[1][2]
Ethers THFLow Lithiation / GrignardCritical Issue: Often crashes out at -78°C. Requires "Supersaturation Protocol" (see below).[1][2][3]
Ethers 2-MeTHFModerate Lithiation / CouplingRecommended Replacement: Higher lipophilicity and boiling point than THF.[1][2][3]
Polar Aprotic DMF / DMSO / NMPHigh SNAr / SuzukiThe "Nuclear Option."[2][3] Dissolves the lattice by out-competing the internal H-bond.[1][2]
Alcohols Methanol / EthanolModerate-High HydrogenationProtic solvents disrupt the intramolecular H-bond effectively.[1][2]
Hydrocarbons Toluene / HexaneVery Poor NoneDo not use as primary solvent.[2][3] Only useful as an anti-solvent for crystallization.[2][3]
Troubleshooting Guides (Q&A Format)
Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: I am trying to run a Suzuki coupling in Toluene/Water, but the starting material remains a solid suspension even at 80°C. What should I do?

A: Switch to a High-Dielectric Co-Solvent System. Toluene cannot overcome the lattice energy of the ortho-methoxy locked amide.[1][2] The suspension leads to slow kinetics and potential catalyst decomposition before the reaction completes.

The Fix:

  • Abandon Toluene: Switch to 1,4-Dioxane or DMF .[2][3]

  • The "Wet" Advantage: If your catalyst tolerates it, use a Dioxane/Water (4:1) mixture.[3] Water is small enough to penetrate the crystal lattice and disrupt the intramolecular hydrogen bonding, aiding dissolution at elevated temperatures (90°C).

  • Catalyst Choice: If you must use a non-polar solvent, switch to a precatalyst system like Pd(dppf)Cl₂[3]·DCM which is robust enough to handle the heterogeneous slurry until the reaction heat eventually solubilizes the reactant.

Scenario B: Low-Temperature Lithiation (Br-Li Exchange)

Q: I need to perform a Lithium-Halogen exchange at -78°C in THF. The starting material dissolves at RT but precipitates immediately upon cooling.[3] How can I maintain a solution?

A: Use the "Metastable Supersaturation" Protocol or Switch to 2-MeTHF. This is the most common failure mode for this intermediate.[2] The solubility drops exponentially below 0°C.[3]

Protocol 1: The 2-MeTHF Switch (Recommended) Replace THF with 2-Methyltetrahydrofuran (2-MeTHF) .[1][2]

  • Why? 2-MeTHF has a lower freezing point and different solvation shell dynamics that often sustain higher concentrations of benzamides at low temperatures compared to THF.[2][3]

Protocol 2: The Metastable Supersaturation Method If you must use THF:

  • Dissolve the substrate in the minimum amount of THF at Room Temperature .[3]

  • Add the solution to the reaction vessel via syringe pump slowly.

  • Crucial Step: Do not cool the substrate solution to -78°C before addition. Cool the reaction flask containing the n-BuLi (or other reagent) to -78°C.

  • Drip the warm (RT) substrate solution directly into the cold lithiating agent.[3] The reaction (Br-Li exchange) is faster than the rate of crystallization.[1][2] Speed is safety here.

Scenario C: Purification & Workup

Q: My product is stuck in the aqueous layer during DMF workup, or it streaks on the silica column.

A: The "Crash and Filter" Technique. Because this molecule loves polar aprotic solvents (DMF), extracting it out with Ethyl Acetate requires excessive washings.[3]

The Fix:

  • Pour into Water: Dilute your DMF reaction mixture 10-fold into ice water.

  • Agitate: Stir vigorously for 30 minutes. The high crystallinity that caused you problems earlier is now your friend—the product should crystallize out as a solid.[3]

  • Filtration: Filter the solid rather than extracting.

  • Column Streaking: If purifying by chromatography, the amide functionality causes streaking.[2][3] Add 1% Triethylamine to your eluent (DCM/MeOH) to neutralize silica acidity and sharpen the peak.[3]

Visual Decision Support
Diagram 1: Solvent Selection Decision Tree

Use this flowchart to select the correct solvent system based on your intended chemical transformation.

SolventSelection Start Start: 4-Bromo-2-methoxy-N-methylbenzamide ReactionType Select Reaction Type Start->ReactionType Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling Lithiation Lithiation / Grignard (Low Temp) ReactionType->Lithiation Nucleophilic Nucleophilic Substitution (SNAr) ReactionType->Nucleophilic TempCheck Can you heat >90°C? Coupling->TempCheck SolubilityCheck Precipitates at -78°C? Lithiation->SolubilityCheck Standard Use DMF or DMSO Nucleophilic->Standard Dioxane Use 1,4-Dioxane/Water (4:1) TempCheck->Dioxane Yes Toluene Use Toluene with Phase Transfer Catalyst TempCheck->Toluene No (Temp Sensitive) MeTHF Switch to 2-MeTHF SolubilityCheck->MeTHF Preferred WarmAdd Use 'Warm Addition' Protocol SolubilityCheck->WarmAdd Alternative

Caption: Decision matrix for solvent selection based on reaction thermodynamics and solubility constraints.

Diagram 2: The "Ortho-Lock" Mechanism

Understanding why solubility is difficult helps in designing the solution.[1]

OrthoLock Molecule 4-Bromo-2-methoxy-N-methylbenzamide Interaction Intramolecular H-Bond (NH ... OMe) Molecule->Interaction Causes Effect Planar Conformation High Lattice Energy Interaction->Effect Results in Result Insoluble in Non-Polar Solvents ('Brick Dust') Effect->Result Leads to Solution Disruption Strategy: Use H-Bond Acceptor Solvents (DMF, DMSO, MeOH) Result->Solution Remedy

Caption: The intramolecular hydrogen bond creates a rigid, planar structure that resists solvation.[1]

Experimental Protocol: Visual Solubility Determination (VSD)

Before committing 10g of starting material, run this micro-scale test to validate your solvent choice.

Materials: 20 mL Scintillation Vials, Hotplate, 100 mg of Reactant.

  • Weigh 100 mg of 4-Bromo-2-methoxy-N-methylbenzamide into a vial.

  • Add 0.5 mL of target solvent (Concentration = 0.2 M).

  • Observation A (RT): Is it clear?

    • Yes: Proceed.

    • No: Heat to reaction temperature (e.g., 80°C).[2][3]

  • Observation B (Hot): Is it clear?

    • Yes: Suitable for thermal reactions.[2][3]

    • No: Add co-solvent (e.g., 10% Water or MeOH) and repeat.[3]

  • Cooling Test: Allow the hot solution to cool to RT.

    • If it precipitates rapidly: Risk of clogging flow reactors or tubing.

    • If it remains supersaturated: Ideal for batch processing. [1]

References & Authority
  • Pfizer Solvent Selection Guide (Green Chemistry)

    • Source: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[3] Green Chem., 2008, 10, 31-36.[1][3]

    • Context: Provides the basis for ranking 2-MeTHF over THF and the toxicity profiles of DMF/DCM.

    • URL:[Link]

  • GSK Solvent Selection Guide

    • Source: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[3] Green Chem., 2011, 13, 854-862.[1][3]

    • Context: Validates the use of "Green" alternatives like 2-MeTHF and CPME for lithiation chemistry.

    • URL:[Link]

  • Solubility of Benzamides (General Principles)

    • Source: "Solubility of Amides."[2][3][4][5] Organic Chemistry Portal.

    • Context: Explains the H-bonding donor/acceptor mechanics that lead to high crystallinity in ortho-substituted benzamides.

    • URL:[Link] (General Reference)[1][3]

  • Synthesis of 4-Bromo-2-methoxybenzamide Derivatives

    • Source: Patent US8692026B2 "Processes for producing 4-bromo-2-methoxybenzaldehyde".[1][2]

    • Context: Describes the handling of the 4-bromo-2-methoxy scaffold and its crystallization tendencies in Heptane/Toluene.

    • URL:

Sources

Technical Support Center: 4-Bromo-2-methoxy-N-methylbenzamide Workup Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BENZ-4BR-2OMe-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-Bromo-2-methoxy-N-methylbenzamide (CAS: 192436-83-2).[1] This scaffold presents a unique duality: the amide functionality dictates its solubility and potential for emulsions, while the aryl bromide and methoxy group define its reactivity in downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide is not a generic recipe. It is a decision-support system designed to navigate the physicochemical bottlenecks of this specific molecule. Our goal is to maximize recovery while minimizing metal contamination and hydrolysis byproducts.

Module 1: Physicochemical Profile & Solubility Logic

Before initiating any workup, you must understand the "personality" of this molecule.

PropertyValue / CharacteristicImpact on Workup
Molecular Weight ~244.09 g/mol Moderate size; generally solid at RT.
Polarity Moderate to HighThe N-methyl amide is a hydrogen bond donor/acceptor. It will resist extraction into non-polar solvents (Hexanes/Heptane).
pKa (Amide NH) ~15–17Neutral under standard aqueous workup. It will not deprotonate with NaHCO₃ or NaOH.
Methoxy Group Electron-Donating (EDG)Increases electron density on the ring. Improves solubility in chlorinated solvents (DCM, CHCl₃).
Solubility Profile Good: DCM, EtOAc, MeOH, DMSOPoor: Water, Hexanes, Diethyl Ether (marginal)Preferred Extraction Solvent: DCM or EtOAc.Precipitation Solvent: Cold Water or Heptane.

Module 2: Post-Synthesis Isolation (The "Creation" Phase)

Scenario: You have just synthesized the core scaffold (e.g., from 4-bromo-2-methoxybenzoic acid + methylamine).

The "Sticky Amide" Protocol

Amide formations often leave residual coupling reagents (EDCI, HOBt) or unreacted amines. Standard acid/base washes are effective but require care to avoid precipitating the product at the interface.

Step-by-Step Procedure:

  • Quench: Dilute the reaction mixture (DMF or DCM) with Ethyl Acetate (EtOAc) . Avoid Ether; the product may crash out prematurely.

  • Acid Wash (Remove Amine/EDCI): Wash with 0.5 M HCl or 5% Citric Acid .

    • Why Citric Acid? It buffers the pH and prevents emulsions often caused by strong mineral acids interacting with amides.

  • Base Wash (Remove Acid/HOBt): Wash with Sat. NaHCO₃ .

    • Critical Check: If the product contains a phenol impurity (demethylation side-product), it will be removed here.

  • Brine Wash & Dry: Wash with sat. NaCl, dry over Na₂SO₄.[2]

  • Concentration: Evaporate. If the oil refuses to solidify, perform a solvent swap to Heptane/EtOAc (10:1) and sonicate.

Module 3: Post-Coupling Workup (The "Reaction" Phase)

Scenario: You have used the Aryl Bromide handle in a Pd-catalyzed reaction (e.g., Suzuki coupling).

The Challenge: The amide nitrogen can weakly coordinate to Palladium species, making metal removal difficult. The methoxy group also stabilizes certain Pd-intermediates, leading to "black product" syndrome.

Workflow: Metal Scavenging & Isolation

WorkupLogic Start Crude Reaction Mixture (Pd-Catalyzed) Filter Filtration (Celite) Start->Filter Remove bulk solids Partition Partition: EtOAc / Water Filter->Partition Emulsion Emulsion Detected? Partition->Emulsion BreakEmulsion Add Brine or Filter through Glass Wool Emulsion->BreakEmulsion Yes Wash Wash: 5% LiCl (aq) (Removes DMF/DMSO) Emulsion->Wash No BreakEmulsion->Wash Scavenge Add Metal Scavenger (SiliaMetS® Thiol or TMT) Final Pure Product (<10 ppm Pd) Scavenge->Final Filter & Conc. Wash->Scavenge Organic Layer

Figure 1: Decision logic for handling Pd-catalyzed reaction mixtures involving benzamides.

Detailed Protocol: The "Black Emulsion" Fix
  • Filtration First: Never put the crude reaction mixture directly into a sep funnel. The Pd black will stabilize emulsions. Filter through a 2-cm pad of Celite packed with EtOAc.

  • Phase Partition:

    • Dilute filtrate with EtOAc.[3]

    • Add Water.[3][4][5] If you used DMF or DMSO as a solvent, add 5% LiCl (aq) instead of pure water. The LiCl dramatically increases the partition coefficient of DMF into the aqueous phase [1].

  • The Scavenging Step (Mandatory):

    • The amide/methoxy motif binds Pd. Simple washing is insufficient.

    • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to product) to the organic layer.

    • Stir at 40°C for 30 minutes.

    • Filter again through Celite.[3][6][7]

  • Crystallization (Polishing):

    • If the product is still colored, recrystallize from IPA (Isopropyl Alcohol) or EtOAc/Heptane . The methoxy-amide scaffold crystallizes well from alcohols.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil that won't solidify. What happened?

Diagnosis: Likely residual solvent (DMF/DMA) or Rotamerism.

  • The Science: N-methyl amides exhibit cis/trans rotamerism around the C-N bond. This can broaden NMR signals and lower the melting point, preventing lattice formation.

  • The Fix:

    • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE.

    • Add a seed crystal if available.

    • Add Heptane dropwise until cloudy.

    • Scratch the flask walls and cool to -20°C.

    • Alternative: Lyophilize from Benzene or Dioxane (if safety permits) to obtain a powder.

Q2: I see a new spot on TLC after acid workup. Did I hydrolyze the amide?

Diagnosis: Unlikely. Benzamides are robust.

  • The Science: The 2-methoxy group provides steric protection to the amide carbonyl. Hydrolysis requires boiling 6M HCl or NaOH.

  • The Reality: The new spot is likely demethylation of the methoxy group (forming the phenol) if you used Lewis Acids (like BBr₃ or AlCl₃) or extremely harsh acidic conditions.

  • Verification: Check the NMR. Loss of the singlet at ~3.8 ppm confirms demethylation.

Q3: The aqueous layer is milky during extraction.

Diagnosis: The "Amide Emulsion."

  • The Fix: Do not shake vigorously. Invert gently.

  • Chemical Breaker: Add a few mL of saturated ammonium chloride . The ionic strength breaks the surfactant-like behavior of the amide.

References

  • Removal of Dipolar Aprotic Solvents

    • Title: A Simple Method for the Removal of DMF and DMSO
    • Source:Organic Process Research & Development
    • Context: Use of LiCl washes to remove DMF.
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Removal of Palladium Impurities from Organic Reaction Mixtures.[6][7][8][9]

    • Source:Platinum Metals Review (Johnson M
    • Context: Comparison of charcoal vs. functionalized silica scavengers.
    • URL:[Link]

  • Amide Bond Stability

    • Title: Mechanism of Hydrolysis of Amides.
    • Source:Journal of the American Chemical Society[4]

    • Context: Kinetic stability of benzamides vs.
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 4-Bromo-2-methoxy-N-methylbenzamide (PubChem CID 10999252).
    • Source: PubChem[1][10][11]

    • URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-N-methylbenzamide before handling.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-2-methoxy-N-methylbenzamide

[1][2][3]

Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-2-methoxy-N-methylbenzamide as a Halogenated Organic Hazard .

This compound contains bromine, necessitating strict segregation from non-halogenated waste streams.[1][2] Improper mixing with non-halogenated solvents (e.g., acetone, methanol) in waste containers destined for fuel blending can result in the release of corrosive hydrogen bromide (HBr) gas during incineration, violating environmental permits and damaging facility infrastructure.[2]

Critical "Do Not" Directives:

  • DO NOT dispose of down the drain.[1][2]

  • DO NOT mix with strong oxidizers or strong bases.[1][2]

  • DO NOT place in "Non-Halogenated" solvent waste containers, even if dissolved in a non-halogenated solvent.[1][2]

Chemical Profile & Waste Characterization

Understanding the physical and chemical properties is the first step in selecting the correct disposal path.[1][2]

PropertyDataOperational Implication
Chemical Name 4-Bromo-2-methoxy-N-methylbenzamideOfficial manifest name.[1][2]
CAS Number 1228957-03-6 Use for waste tagging/labeling.[1][2]
Physical State Solid (White to off-white powder)Requires solid waste segregation unless dissolved.[1][2]
Molecular Formula C₉H₁₀BrNO₂Halogenated (Bromine) content dictates waste stream.[2]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) required.[2]
Reactivity Stable; Incompatible with strong oxidizers.[2]Keep away from nitric acid/peroxides in waste storage.[2]

Pre-Disposal Treatment & Segregation

The presence of the bromine atom is the deciding factor for disposal.[1][2] Most institutional and commercial waste handlers distinguish strictly between "Halogenated" and "Non-Halogenated" streams due to incineration protocols.[1][2]

The Segregation Rule[1][2][3][4]
  • Rule: If the waste contains any amount of 4-Bromo-2-methoxy-N-methylbenzamide, the entire container must be classified as Halogenated Waste .[1][2]

  • Reasoning: Halogenated compounds require high-temperature incineration with acid gas scrubbing.[1][2] Putting this into a non-halogenated stream (often used for fuel blending/heat recovery) causes equipment corrosion and toxic emissions.[2]

DOT Decision Workflow

The following diagram illustrates the logical flow for categorizing waste containing this compound.

DisposalDecisionStartWaste Generation:4-Bromo-2-methoxy-N-methylbenzamideStateWhat is the physical state?Start->StateSolidSolid / Powder(Pure or contaminated solids)State->SolidLiquidLiquid Solution(Mother liquor, rinses)State->LiquidSolidStreamStream A: Solid Hazardous Waste(Tag: Toxic, Halogenated)Solid->SolidStreamSolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckYesHaloYes (Halogenated Solvent)SolventCheck->YesHaloYesNoHaloNo (e.g., Methanol, Acetone)SolventCheck->NoHaloNoLiquidStreamStream B: Halogenated Liquid Waste(Must NOT go to fuel blending)YesHalo->LiquidStreamNoHalo->LiquidStreamContaminated by Solute

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, paper towels, and silica gel from purification.[1][2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a designated "Solid Waste" bucket.[1][2]

  • Bagging: Place the solid material inside a clear polyethylene bag first (double containment), then seal the bag before placing it in the rigid container.

  • Labeling:

    • Affix a Hazardous Waste Tag.[1][2]

    • Check "Solid" and "Toxic".[1][2]

    • Explicitly write: "Solid Debris contaminated with 4-Bromo-2-methoxy-N-methylbenzamide".

  • Storage: Close the lid tightly. Store in a Satellite Accumulation Area (SAA) away from oxidizers.[2]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or glassware rinses containing the compound.[1][2]

  • Container Selection: Use a chemically resistant carboy (e.g., Nalgene HDPE or glass solvent bottle).[2]

  • Segregation: Ensure this container is designated for Halogenated Solvents .

    • Note: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the brominated solute makes the mixture unsuitable for non-halogenated streams.[2]

  • Transfer: Pour waste into the container using a funnel to prevent spills. Leave at least 10% headspace.[1][2]

  • Labeling:

    • Affix a Hazardous Waste Tag.[1][2]

    • Check "Liquid" and "Halogenated".[1][2][3][4]

    • List all solvents (e.g., "Methanol 95%") AND the solute (e.g., "4-Bromo-2-methoxy-N-methylbenzamide <5%").

    • Crucial: Ensure the "Halogenated" box is checked on the tag.[1][2][3]

Protocol C: Spill Cleanup

Scenario: Powder spill on the benchtop.

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE: Don nitrile gloves, safety goggles, and a lab coat.[1][2] If the powder is fine and airborne, use an N95 dust mask or work in a fume hood.[1][2]

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or an inert absorbent like vermiculite.[2]

  • Collection: Scoop the material and absorbent into a disposable bag.

  • Clean Surface: Wipe the area with soap and water.[1][2] Place the used wipes in the same bag.

  • Disposal: Seal the bag and process as Protocol A (Solid Waste) .

Regulatory Compliance & Documentation

To ensure audit readiness and safety compliance, follow these documentation standards:

  • Waste Codes (US RCRA): While this specific compound is not P-listed or U-listed, it contributes to the characteristic of toxicity.[1][2] If mixed with halogenated solvents (like DCM), the mixture carries F-listed codes (e.g., F002 ).[1][2] Always default to the most stringent code applicable to the mixture.

  • Manifesting: When submitting for pickup, ensure the chemical name is written out fully.[1][2] Do not use abbreviations or internal project codes (e.g., "Compound X").

  • SDS Availability: Maintain a printed or digital copy of the Safety Data Sheet (SDS) in the lab.[2] In an emergency, first responders will need to know the specific hazards (Irritant, Brominated).[1][2]

References

  • University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. (n.d.).[1][2] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 29, 2026, from [Link][1][2]

  • Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories. Retrieved January 29, 2026, from [Link][1][2]

  • ETH Zürich. (n.d.).[1][2] Disposal of Hazardous Waste - Basic Principles. Retrieved January 29, 2026, from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.